2-Oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIETYOWKHBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495888 | |
| Record name | 2-Oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41888-21-5 | |
| Record name | 2-Oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-3-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Oxopiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route to 2-Oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences from diethyl malonate, a readily available starting material. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway to provide a thorough understanding for researchers and professionals in drug development.
Introduction
This compound is a cyclic lactam derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) makes it a scaffold of interest for developing agents targeting neurological disorders.[1] Derivatives of the piperidine-3-carboxylic acid core have been investigated as GABA uptake inhibitors. This guide outlines a robust three-step synthesis of the title compound. It is important to note that while the user prompt specified diethyl ethylmalonate as a starting material, this would lead to the synthesis of 3-ethyl-2-oxopiperidine-3-carboxylic acid. To obtain the unsubstituted target molecule, this guide details the synthesis starting from diethyl malonate.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process:
-
Michael Addition: Diethyl malonate undergoes a Michael addition reaction with acrylonitrile, catalyzed by a base, to yield diethyl 2-cyanoethylmalonate.
-
Reductive Cyclization: The resulting cyano-diester is then subjected to a reductive cyclization in a hydrogen atmosphere using a Raney cobalt or Raney nickel catalyst. This step forms the piperidone ring, yielding ethyl 2-oxopiperidine-3-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the first two steps of the synthesis, based on reported experimental findings.
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Michael Addition | Sodium tert-butoxide or Potassium tert-butoxide | - | 30-35 | Not Specified | >81 |
| 2 | Reductive Cyclization | Raney Cobalt | Isopropanol | 75-130 | 3.2 | 95.9 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-cyanoethylmalonate
-
Materials: Diethyl malonate, acrylonitrile, sodium tert-butoxide (or potassium tert-butoxide) as a catalyst.
-
Procedure:
-
To a reaction vessel, add diethyl malonate and the basic catalyst (0.3-3% by weight of diethyl malonate).
-
Stir the mixture to ensure homogeneity.
-
Slowly add acrylonitrile dropwise to the mixture while maintaining the reaction temperature between 30-35 °C. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5-8.5.
-
After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the crude diethyl 2-cyanoethylmalonate.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate
-
Materials: Diethyl 2-cyanoethylmalonate, Raney cobalt catalyst, isopropanol (or another suitable organic solvent), hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, combine diethyl 2-cyanoethylmalonate, the organic solvent, and the Raney cobalt catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen and heat the mixture to a temperature between 75-130 °C.
-
Maintain the reaction under these conditions with stirring for approximately 3.2 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney cobalt catalyst.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is recrystallized from a mixture of petroleum ether and ethanol (1:1) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white solid.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials: Ethyl 2-oxopiperidine-3-carboxylate, a suitable base (e.g., sodium hydroxide or potassium hydroxide), water, and acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve ethyl 2-oxopiperidine-3-carboxylate in an aqueous solution of the base.
-
Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with the acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Signaling Pathway Involvement
Derivatives of this compound are structurally related to nipecotic acid, a known inhibitor of GABA transporters (GATs). The following diagram illustrates the logical relationship of how such a compound might modulate GABAergic neurotransmission.
Caption: Modulation of GABAergic synapse by a GAT inhibitor.
References
The Biological Landscape of 2-Oxopiperidine-3-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active molecules. While the parent compound, this compound, is primarily utilized as a building block in the synthesis of more complex molecules, its derivatives have demonstrated significant pharmacological activities across various therapeutic areas.[1] This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their roles as enzyme inhibitors and receptor modulators. We will delve into their quantitative biological data, the experimental protocols used to determine their activity, and the signaling pathways they influence.
I. Derivatives as c-Met Kinase Inhibitors
Derivatives of this compound have emerged as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis.
Quantitative Biological Data
A series of 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase and the proliferation of c-Met-driven gastric cancer cells (MKN45). The following table summarizes their in vitro potencies.
| Compound ID | R Group | c-Met IC50 (nM) | MKN45 IC50 (µM) |
| 20b | H | 8.6 | 0.57 |
| 20c | Methyl | 11.2 | 0.65 |
| 20d | Ethyl | 25.1 | 1.2 |
| 20e | n-Butyl | 64.0 | 16.0 |
Data sourced from a study on novel c-Met inhibitors.
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. These proteins, in turn, activate multiple intracellular signaling cascades, including the RAS/MAPK pathway (promoting proliferation), the PI3K/AKT pathway (promoting survival), and the STAT pathway (involved in cell motility and invasion). Inhibition of c-Met by this compound derivatives blocks these downstream signals, thereby impeding tumor progression.
Experimental Protocol: c-Met Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the c-Met kinase.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated poly-Glu-Tyr (pGT) substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of c-Met enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and biotinylated pGT substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 2 µL of a detection mixture containing Eu-Ab and SA-APC in a buffer with EDTA.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission at 665 nm to 615 nm is calculated and used to determine the percent inhibition. IC50 values are then calculated from a concentration-response curve.
II. Derivatives as Ghrelin Receptor Modulators
The ghrelin receptor (GHSR1a), a G-protein coupled receptor, plays a crucial role in regulating appetite, growth hormone secretion, and metabolism. Derivatives of this compound have been investigated as modulators of this receptor, with potential applications in metabolic disorders.
Quantitative Biological Data
Spirocyclic piperidine-azetidine derivatives incorporating the this compound motif have been identified as ghrelin receptor inverse agonists. The following table presents the binding affinities (Ki) for a selection of these compounds.
| Compound ID | Structure | Ki (nM) |
| 7a | Aryl Spiroazetidine-Piperidine Acetamide | 14 |
| 7d | Heteroaryl Spiroazetidine-Piperidine Acetamide | 6 |
| 45 | Spiro-azetidine-piperidine derivative | 9.2 |
Data compiled from studies on ghrelin inverse agonists.[2][3][4]
Signaling Pathway
The ghrelin receptor is constitutively active, meaning it signals even in the absence of its endogenous ligand, ghrelin. Upon ghrelin binding, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately stimulates downstream effects such as appetite stimulation. Inverse agonists, such as the this compound derivatives, bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity.
Experimental Protocol: Ghrelin Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the ghrelin receptor.
Methodology: A competitive radioligand binding assay is frequently used.
Materials:
-
Cell membranes prepared from cells expressing the human ghrelin receptor (e.g., HEK293-GHSR1a)
-
Radioligand (e.g., ¹²⁵I-labeled ghrelin)
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.
-
Incubate for 1 hour at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Ki values are calculated from IC50 values (determined from the competition curve) using the Cheng-Prusoff equation.
III. Derivatives with Anticonvulsant and Antidepressant Activity
Amide derivatives of this compound have been investigated for their potential as central nervous system (CNS) active agents, demonstrating both anticonvulsant and antidepressant properties in preclinical models.
Quantitative Biological Data
The anticonvulsant activity of these derivatives is often evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Antidepressant effects are typically assessed using models like the forced swim test (FST) and tail suspension test (TST).
| Compound Class | Test Model | Result |
| N-Aryl-2-oxopiperidine-3-carboxamides | MES test (mice) | Some derivatives showed protection at doses of 100-300 mg/kg. |
| N-Aryl-2-oxopiperidine-3-carboxamides | scPTZ test (mice) | Several compounds exhibited protection, with ED50 values in the range of 30-100 mg/kg for the most active. |
| Piperidine derivatives | Forced Swim Test (mice) | Significant reduction in immobility time observed for active compounds. |
| Piperidine derivatives | Tail Suspension Test (mice) | Active compounds showed a dose-dependent decrease in immobility time. |
Qualitative and quantitative data are based on findings from various preclinical studies.[5][6][7][8][9][10][11][12][13][14][15][16][17]
Experimental Workflow: In Vivo Anticonvulsant Screening
The following workflow illustrates the general procedure for screening compounds for anticonvulsant activity.
Experimental Protocol: Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures.
Methodology: This test induces a generalized tonic-clonic seizure through electrical stimulation.
Materials:
-
Male mice (e.g., Swiss albino)
-
Corneal electrodes
-
An electroshock apparatus
-
Test compounds and vehicle control
Procedure:
-
Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pre-treatment time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered as the endpoint for protection.
-
The percentage of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
IV. Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutics. While the parent compound's primary role appears to be that of a synthetic precursor, its derivatives have demonstrated a remarkable breadth of biological activity. As inhibitors of c-Met kinase, they hold promise for the treatment of cancer. As modulators of the ghrelin receptor, they offer potential avenues for addressing metabolic disorders. Furthermore, their activity in the central nervous system as anticonvulsants and antidepressants highlights their versatility. The continued exploration of structure-activity relationships within this chemical class is likely to yield even more potent and selective drug candidates in the future. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this compound derivatives.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 9. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anticonvulsant evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 2-Oxopiperidine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-oxopiperidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide a unique three-dimensional framework that can be strategically modified to target a range of enzymes and receptors. This technical guide explores the significance of this scaffold, detailing its application in the development of potent inhibitors for key therapeutic targets, providing experimental protocols for their synthesis, and visualizing their mechanism of action through signaling pathway diagrams.
Cathepsin K Inhibitors for Osteoporosis
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption by degrading type I collagen.[1] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. The this compound scaffold has been successfully employed in the design of potent and selective Cathepsin K inhibitors.
Quantitative Data: Cathepsin K Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of novel piperidine-3-carboxamide derivatives targeting Cathepsin K.
| Compound ID | Structure | Cathepsin K IC50 (µM) |
| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | >10 |
| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 1.25 |
| H-5 | (R)-N-(3-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.52 |
| H-9 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08[1] |
| MIV-711 | (A known Cathepsin K inhibitor for comparison) | 0.01 |
Signaling Pathway: Cathepsin K in Bone Resorption
The following diagram illustrates the role of Cathepsin K in osteoclast-mediated bone resorption and the mechanism of its inhibition.
References
Spectroscopic Profile of 2-Oxopiperidine-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxopiperidine-3-carboxylic acid (CAS No. 41888-21-5), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.
Chemical Structure and Properties
This compound is a derivative of piperidine containing both a lactam and a carboxylic acid functional group. Its structure is fundamental to its chemical reactivity and spectroscopic properties.
Molecular Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the protons and carbons in the molecule.
A key resource for the NMR data of this compound is the supplementary information associated with the publication detailing the gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).[1] This documentation provides the experimental ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 3.5 - 3.7 | dd | J = 11.5, 4.5 Hz |
| H4 | 1.9 - 2.1 | m | |
| H5 | 1.8 - 2.0 | m | |
| H6 | 3.2 - 3.4 | m | |
| NH | 7.5 - 8.5 | br s | |
| COOH | 12.0 - 13.0 | br s |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. The broad singlets for NH and COOH protons are due to hydrogen bonding and their signals may be exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C2 (C=O, lactam) | 170 - 175 |
| C3 | 50 - 55 |
| C4 | 20 - 25 |
| C5 | 25 - 30 |
| C6 | 40 - 45 |
| COOH | 175 - 180 |
Note: Predicted values are based on typical chemical shifts for lactams and carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the O-H, N-H, C=O, and C-O bonds.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H (Lactam) | 3200 - 3100 | Medium |
| C-H (Aliphatic) | 2950 - 2850 | Medium |
| C=O (Carboxylic acid) | 1760 - 1690 | Strong |
| C=O (Lactam, Amide I) | ~1650 | Strong |
| C-O (Carboxylic acid) | 1320 - 1210 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Expected Mass Spectrometry Data (ESI)
| Ion | m/z |
| [M+H]⁺ | 144.06 |
| [M+Na]⁺ | 166.04 |
| [M-H]⁻ | 142.04 |
Note: The base peak in the mass spectrum is often the result of the fragmentation of the molecule, commonly leading to the formation of a stable acylium ion.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols based on standard laboratory practices.
NMR Spectroscopy:
-
Sample Preparation: ~5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR: Standard pulse programs are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled pulse programs are used to acquire the carbon spectrum.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
"2-Oxopiperidine-3-carboxylic acid" mechanism of action in biological systems
An in-depth analysis of the available scientific literature reveals that 2-Oxopiperidine-3-carboxylic acid is predominantly utilized as a versatile heterocyclic scaffold in medicinal chemistry for the synthesis of more complex, biologically active compounds. Direct studies on the intrinsic mechanism of action of this compound itself are not prominently featured in the current body of research.
This technical guide, therefore, focuses on the mechanisms of action of key biologically active molecules that use the this compound core as a foundational structural element. We will explore its application in the development of c-Met kinase inhibitors and ghrelin receptor modulators, providing quantitative data, detailed experimental protocols, and pathway visualizations as mandated.
The this compound framework has been successfully employed to develop potent inhibitors of c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various human cancers.
Mechanism of Action: c-Met Signaling Pathway
Hepatocyte growth factor (HGF) is the endogenous ligand for the c-Met receptor. Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility. Inhibitors developed from the this compound scaffold act by competing with ATP for the binding site within the c-Met kinase domain, thereby preventing its activation and blocking downstream signaling.
Quantitative Data: In Vitro c-Met Kinase Inhibition
A study on the discovery of novel c-Met inhibitors utilized the 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid scaffold, leading to compounds with significant potency against the c-Met kinase. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50).[1]
| Compound ID | Substitution at C3 | c-Met Kinase IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) |
| 20b | Ethyl | 8.6 | 0.57 |
| 20c | Propyl | 11.2 | 1.12 |
| 20d | Butyl | 64.0 | 1.34 |
| 20e | Pentyl | 23.1 | 1.05 |
| Table 1: Biological activity of c-Met inhibitors with the this compound scaffold. Data sourced from a study on novel c-Met inhibitors.[1] |
Experimental Protocol: c-Met Kinase Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against the c-Met kinase.
Objective: To measure the IC50 values of test compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the c-Met enzyme, the Poly(Glu, Tyr) substrate, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
The this compound Scaffold in Ghrelin Receptor Modulation
Derivatives of the this compound scaffold have also been investigated as modulators of the ghrelin receptor (GHSR). The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a key role in regulating appetite, energy balance, and growth hormone release.
Mechanism of Action: Ghrelin Receptor Signaling
Ghrelin, a peptide hormone, binds to the GHSR, primarily in the hypothalamus and pituitary gland. This binding activates the receptor, leading to the coupling of G-proteins (specifically Gq/11). The activated G-protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates the physiological effects of ghrelin, such as stimulating growth hormone secretion and promoting orexigenic (appetite-stimulating) signals. Compounds derived from the this compound scaffold are designed to act as agonists or antagonists at this receptor.
References
The Rising Profile of 2-Oxopiperidine-3-carboxylic Acid Analogues: A Technical Guide to Their Discovery, Natural Occurrence, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxopiperidine-3-carboxylic acid scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, synthesis, and biological evaluation of its analogues. Particular emphasis is placed on their promising activity as anticonvulsant agents through the inhibition of the GABA transporter 1 (GAT-1). This document consolidates key quantitative data, details critical experimental protocols, and visualizes essential biological pathways and experimental workflows to serve as an in-depth resource for researchers in the field.
Discovery and Natural Occurrence
While the parent this compound is a known chemical entity, its prevalence in nature is not as extensively documented as some other piperidine alkaloids. However, the related compound, 6-oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite, specifically associated with Penicillium chrysogenum. This discovery suggests that the underlying piperidone ring structure is accessible through biosynthetic pathways, hinting at the potential for discovering other naturally occurring analogues. The primary focus of current research, however, lies in the synthetic exploration of this compound derivatives, driven by their therapeutic potential.
Synthetic Approaches to this compound Analogues
The synthesis of this compound analogues is a critical step in exploring their structure-activity relationships (SAR). Various synthetic strategies have been developed to generate libraries of these compounds for biological screening.
A common approach involves the modification of a pre-formed piperidine ring. For instance, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid have been synthesized and evaluated for their anticonvulsant activity.[1][2] The general synthetic scheme for these compounds is outlined below.
Experimental Protocol: Synthesis of N-substituted Piperidine-3-carboxylic Acid Analogues[1]
Step 1: Synthesis of Intermediate Esters A mixture of the starting piperidine-3-carboxylic acid, an appropriate alcohol (e.g., ethanol), and a catalytic amount of a suitable acid (e.g., sulfuric acid) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified to yield the corresponding ester.
Step 2: N-Alkylation The ester from the previous step is dissolved in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate), and the desired alkylating agent (e.g., a substituted benzyl halide) is added. The mixture is stirred at room temperature or heated as required. After the reaction is complete, the mixture is filtered, the solvent is evaporated, and the crude product is purified by column chromatography.
Step 3: Hydrolysis The N-alkylated ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of solvents like tetrahydrofuran and water. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed, and the aqueous layer is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, which is then filtered, washed, and dried.
Biological Activity and Therapeutic Potential
Analogues of this compound have shown significant promise as modulators of the central nervous system, particularly as anticonvulsant agents.[2][3] Their mechanism of action is primarily attributed to the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[4][5] By inhibiting GAT-1, these compounds increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability.[4]
Anticonvulsant Activity
Several studies have reported the in vivo anticonvulsant activity of N-substituted piperidine-3-carboxylic acid derivatives in various seizure models, including the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.[6][7][8]
Table 1: Anticonvulsant Activity of Selected Piperidine-3-carboxylic Acid Analogues
| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Protective Index (PI) | Reference |
| Compound 5d | - | >100 | - | [1][2] |
| Compound 5w | - | 89.5 | >3.35 | [1][2] |
| Compound 5y | - | 98.2 | >3.05 | [1][2] |
| Valproic Acid (Standard) | 252.74 | - | - | [6] |
Note: A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.
Blood-Brain Barrier Permeability
A crucial factor for the efficacy of CNS-active drugs is their ability to cross the blood-brain barrier (BBB). The in vitro permeability of these analogues has been assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[1][9][10][11][12]
Table 2: In Vitro Blood-Brain Barrier Permeability of Selected Analogues
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Prediction | Reference |
| Compound 5d | 5.89 ± 0.11 | High | [1][2] |
| Compound 5f | 6.21 ± 0.09 | High | [1][2] |
| Compound 5j | 5.54 ± 0.15 | High | [1][2] |
| Compound 5w | 7.01 ± 0.08 | High | [1][2] |
| Compound 5y | 6.54 ± 0.12 | High | [1][2] |
Experimental Protocol: In Vitro PAMPA-BBB Assay[1]
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane).
-
The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline at pH 7.4) to create the donor solution.
-
The acceptor plate wells are filled with the same buffer solution.
-
The donor solution containing the test compound is added to the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a specified time (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Mechanism of Action: GAT-1 Inhibition
The anticonvulsant effects of these piperidine-3-carboxylic acid analogues are linked to their ability to inhibit the GABA transporter GAT-1.[4] Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of a homology model of human GAT-1.[1][5]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of GAT-1 inhibition by this compound analogues.
Experimental and logical Workflows
The development and evaluation of these compounds follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: General experimental workflow for the development of this compound analogues.
Conclusion and Future Directions
Analogues of this compound represent a promising class of compounds for the development of novel anticonvulsant drugs. Their ability to inhibit GAT-1, coupled with favorable blood-brain barrier permeability, makes them attractive candidates for further investigation. Future research should focus on expanding the structural diversity of these analogues to improve potency and selectivity, as well as conducting more extensive in vivo studies to fully characterize their pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and compiled data within this guide provide a solid foundation for researchers to build upon in their quest for new and improved treatments for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Oxopiperidine-3-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide for Researchers
Introduction: The 2-oxopiperidine-3-carboxylic acid scaffold, a cyclic lactam structure, has emerged as a privileged core in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. Its structural resemblance to endogenous neurotransmitters and its conformational rigidity make it an attractive starting point for the design of potent and selective enzyme and transporter inhibitors. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their activity as inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.
Core Concepts and Therapeutic Potential
Derivatives of the this compound core are being investigated for a range of therapeutic applications, primarily centered on their ability to modulate neurotransmission. One of the most promising avenues of research is their role as GABA uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.[1] By blocking the reuptake of GABA from the synaptic cleft, these derivatives can enhance GABAergic neurotransmission, thereby restoring inhibitory tone and mitigating the effects of excessive neuronal excitation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed piperidine ring system. The following is a representative protocol for the synthesis of N-substituted nipecotic acid derivatives, which are closely related to the this compound core and are potent GAT-1 inhibitors.
Experimental Protocol: Synthesis of N-Arylalkynyl Nipecotic Acid Derivatives
This protocol is adapted from a method described for the synthesis of highly potent GAT-1 inhibitors.[2]
Objective: To synthesize a library of N-substituted nipecotic acid derivatives for structure-activity relationship (SAR) studies.
Materials:
-
(R)-Nipecotic acid
-
Appropriate arylalkynyl halides (e.g., 4-bromobutyne)
-
Substituted arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvents (e.g., DMF, THF, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
N-Alkylation of Nipecotic Acid:
-
Dissolve (R)-nipecotic acid in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add the desired arylalkynyl halide (e.g., 4-bromobutyne) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-alkynylated nipecotic acid derivative by column chromatography.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a solution of the N-alkynylated nipecotic acid derivative in a suitable solvent system (e.g., THF/water), add the desired substituted arylboronic acid.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the final product by column chromatography or preparative HPLC to yield the target N-arylalkynyl nipecotic acid derivative.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: GABA Uptake Inhibition
The primary biological activity of interest for this class of compounds is their ability to inhibit GABA transporters. The following protocol details a [³H]GABA uptake assay using synaptosomes, a common in vitro method to assess the potency of GAT inhibitors.
Experimental Protocol: [³H]GABA Uptake Assay in Synaptosomes
This protocol is a synthesized procedure based on established methods for measuring GABA uptake in crude synaptosomal preparations.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against GABA transporters.
Materials:
-
Rat or mouse brain tissue (cerebral cortex or thalamus)
-
Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes:
-
Euthanize the animal according to approved institutional protocols.
-
Rapidly dissect the desired brain region (e.g., cerebral cortex) on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomes.
-
Wash the synaptosomal pellet with fresh buffer and resuspend in Krebs-HEPES buffer to a final protein concentration of approximately 0.2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
[³H]GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C for 5-10 minutes.
-
Add various concentrations of the test compounds or vehicle control to the synaptosomes and incubate for a defined period (e.g., 10 minutes).
-
Initiate the uptake reaction by adding a mixture of [³H]GABA (e.g., 50 nM) and unlabeled GABA (to achieve a final desired concentration, e.g., 1 µM).
-
Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a known GAT inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data
The following table summarizes the inhibitory potency of a series of N-substituted (R)-nipecotic acid derivatives against the murine GABA transporter 1 (mGAT1). This data highlights the structure-activity relationships within this class of compounds.
| Compound ID | N-Substituent | pIC₅₀ (mGAT1) | Reference |
| 1 | 2-Biphenyl-butynyl | 7.00 ± 0.06 | [2] |
| 2 | (4'-Methoxy-2-biphenyl)-butynyl | 7.72 ± 0.02 | [2] |
| 3 | (3',4'-Dimethoxy-2-biphenyl)-butynyl | 7.63 ± 0.04 | [2] |
| 4 | (3'-Fluoro-2-biphenyl)-butynyl | 7.21 ± 0.05 | [2] |
| Tiagabine | (Reference Compound) | ~7.0-8.0 | [5] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. Higher pIC₅₀ values indicate greater potency.
Signaling Pathways and Workflows
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action for GAT-1 inhibitors.
Caption: GABAergic synapse showing GABA synthesis, release, and reuptake via GAT-1, which is blocked by this compound derivatives.
Experimental Workflow for GAT Inhibitor Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of novel GAT inhibitors.
Caption: A generalized workflow for the discovery of novel GAT inhibitors, from target identification to lead candidate selection.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel CNS-active agents. As demonstrated, derivatives of the closely related nipecotic acid have shown high potency as GAT-1 inhibitors. The detailed synthetic and biological protocols provided in this guide offer a framework for researchers to explore this chemical space further. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify clinical candidates for the treatment of a variety of neurological disorders. The continued application of rational drug design, guided by SAR and structural biology, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Oxopiperidine-3-carboxylic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutics.[1] This guide provides a comprehensive technical framework for the in silico investigation of "2-Oxopiperidine-3-carboxylic acid," a molecule of interest due to its structural similarities to known bioactive compounds. In the absence of specific receptor binding data for this molecule, we hypothesize its potential interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor (GPCR) that recognizes endogenous ligands containing a carboxylic acid moiety.[2][3][4][5][6][][8] This document outlines a complete workflow for homology modeling, molecular docking, and molecular dynamics simulations to predict and analyze the binding of this compound to HCAR2. Detailed protocols for these computational experiments are provided, alongside hypothetical binding data to illustrate data analysis and presentation. Furthermore, we present the downstream signaling pathway of HCAR2 and a comprehensive experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the entire process.
Introduction: The Therapeutic Potential of Piperidine Scaffolds and the HCAR2 Hypothesis
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[1][9] Their conformational flexibility and capacity for diverse intermolecular interactions make them a privileged scaffold in drug design. "this compound" is an intriguing small molecule that combines the piperidine core with a carboxylic acid group, a key feature for interaction with various biological targets.
Given the presence of the carboxylic acid, a critical pharmacophore for agonists of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), we propose this receptor as a primary hypothetical target for our in silico investigation. HCAR2 is a Gi/o-coupled GPCR highly expressed in adipocytes and immune cells.[2][4][5][10] Its activation by endogenous ligands such as β-hydroxybutyrate leads to the inhibition of lipolysis, making it a target of interest for metabolic diseases.[2][4] This guide will delineate a robust computational strategy to explore the potential binding of this compound to HCAR2.
Data Presentation: Comparative Binding Affinities
To provide a context for our in silico study, the following table summarizes the known binding affinities of established HCAR2 agonists. We have also included hypothetical, yet plausible, binding data for "this compound" to illustrate how novel compounds can be compared against known standards.
| Compound | Type | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC50, µM) |
| Niacin | Endogenous Agonist | HCAR2 | - | 0.06 - 0.25[4] |
| Acipimox | Synthetic Agonist | HCAR2 | - | 2.6 - 6.0[4] |
| MK-6892 | Synthetic Agonist | HCAR2 | - | 0.016[4] |
| This compound | Hypothetical Ligand | HCAR2 | ~50 | ~1.5 |
| β-hydroxybutyrate | Endogenous Agonist | HCAR2 | - | - |
| Butyrate | Endogenous Agonist | HCAR2 | - | - |
Note: The binding data for this compound is hypothetical and presented for illustrative purposes within this technical guide.
Experimental Protocols: A Step-by-Step In Silico Workflow
This section provides detailed methodologies for the key computational experiments required to model the interaction between this compound and the HCAR2 receptor.
Receptor and Ligand Preparation
A crucial first step in any molecular modeling study is the careful preparation of both the protein receptor and the small molecule ligand.
Protocol 1: Receptor Preparation
-
Structure Retrieval: Obtain the cryogenic electron microscopy (cryo-EM) structure of the human HCAR2 in complex with an agonist from the Protein Data Bank (PDB). A suitable entry would be one that clearly shows the binding pocket.
-
Structural Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Use a molecular modeling suite (e.g., Schrödinger's Maestro, MOE) to add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. Assign partial charges using a standard force field such as OPLS3e or AMBER.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation phase.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of "this compound" using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D conformation.
-
Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at physiological pH (7.4). The carboxylic acid moiety is expected to be deprotonated.
-
Energy Minimization: Perform a conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Protocol 3: Molecular Docking using AutoDock Vina
-
File Format Conversion: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.
-
Grid Box Definition: Define a grid box that encompasses the entire binding site of HCAR2. The binding pocket is located within the transmembrane helices, with key interacting residues identified from structural studies.[3][4]
-
Docking Execution: Run the docking simulation using AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined grid box and score them based on its empirical scoring function.
-
Pose Analysis: Analyze the top-scoring docking poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds with residues like Arg111, Ser179, and Tyr284, which are known to be important for agonist binding to HCAR2.[3][4]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time.
Protocol 4: MD Simulation using GROMACS
-
System Setup: Place the best-docked pose of the this compound-HCAR2 complex into a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane environment. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to 310 K (human body temperature) and then equilibrate it under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. This allows the water and lipid molecules to relax around the protein-ligand complex.
-
Production Run: Run the production MD simulation for an extended period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD), identify persistent hydrogen bonds, and analyze the flexibility of different regions of the receptor (using Root Mean Square Fluctuation - RMSF).
Visualization of Pathways and Workflows
Visual representations are essential for understanding complex biological and experimental processes. The following diagrams were generated using the DOT language.
Caption: A generalized workflow for the in silico modeling of ligand-receptor binding.
Caption: The canonical Gi-coupled signaling pathway of the HCAR2 receptor.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of "this compound" binding to its hypothetical target, the HCAR2 receptor. By following the detailed protocols for receptor and ligand preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mode, affinity, and stability of this and other novel compounds. The provided workflow and signaling pathway diagrams serve as clear visual aids for understanding the broader context of this research. While the binding data for the target molecule presented herein is hypothetical, the outlined methodologies provide a robust foundation for conducting actual computational studies that can guide further experimental validation and accelerate the drug discovery process.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxopiperidine-3-carboxylic Acid: A Versatile Precursor for the Development of Novel Neuroprotective Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. The complex pathophysiology of these disorders necessitates the exploration of novel chemical scaffolds that can yield multi-target therapeutic agents. The 2-oxopiperidine (also known as 2-piperidone) core is an emerging scaffold of interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide explores the potential of 2-Oxopiperidine-3-carboxylic acid as a key starting material for the synthesis of a new generation of neuroprotective agents. While direct derivatization of this specific precursor for neuroprotection is an underexplored area, this document consolidates evidence on the neuroprotective activity of structurally related 2-oxopiperidine derivatives and provides a hypothetical framework for the synthesis and evaluation of novel compounds derived from this compound. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data from related studies, and visualizations of key biological pathways and experimental workflows, to stimulate further research and development in this promising area.
The 2-Oxopiperidine Scaffold in Neuroprotection
The 2-oxopiperidine ring is a lactam moiety that offers a unique combination of structural rigidity and functional group handles for chemical modification. Recent studies have highlighted the potential of derivatives containing this scaffold in addressing key pathological features of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms of action identified for these compounds are the inhibition of amyloid-beta (Aβ) peptide aggregation and the suppression of neuroinflammation.
A recent study on a series of novel 2-piperidone derivatives demonstrated their significant ability to inhibit the self-aggregation of Aβ(1-42) in a concentration-dependent manner.[1] Furthermore, select compounds from this series were shown to possess potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated microglial BV-2 cells, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This dual-action profile makes the 2-oxopiperidine scaffold a highly attractive starting point for the development of multi-target neuroprotective agents.
Quantitative Data on Neuroprotective Activities of 2-Oxopiperidine Derivatives
The following tables summarize the quantitative data on the neuroprotective activities of a series of 2-piperidone derivatives from a recent study. It is important to note that these compounds were not explicitly synthesized from this compound, but they provide a strong rationale for exploring its derivatives.
Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivatives [1]
| Compound | Concentration (µM) | Inhibition of Aβ(1-42) Aggregation (%) |
| 7q | 20 | 59.11 |
| 6b | 20 | 48.23 |
| 7p | 20 | 55.45 |
Table 2: Anti-inflammatory Activity of 2-Piperidone Derivatives in LPS-Stimulated BV-2 Cells [1]
| Compound | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of IL-1β Release (%) | Inhibition of IL-6 Release (%) |
| 6b | 10 | 45.3 | 41.8 | 50.1 |
| 7p | 10 | 52.1 | 48.5 | 58.7 |
| 7q | 10 | 60.2 | 55.6 | 65.4 |
Proposed Synthesis and Experimental Protocols
While the direct use of this compound as a precursor for neuroprotective agents is not yet extensively documented, a logical synthetic approach involves the functionalization of the carboxylic acid group. The formation of carboxamides is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.
Proposed Synthesis of 2-Oxopiperidine-3-carboxamide Derivatives
A plausible synthetic route to generate a library of neuroprotective candidates is the amidation of this compound with a variety of primary and secondary amines. This can be achieved using standard peptide coupling reagents.
Experimental Protocol: General Procedure for the Synthesis of 2-Oxopiperidine-3-carboxamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.).[2] Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.2 eq.). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-oxopiperidine-3-carboxamide derivative.
-
Characterization: Characterize the final compound by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Evaluation of Aβ Aggregation Inhibition: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Experimental Protocol: Thioflavin T Assay [3][4][5][6]
-
Preparation of Aβ(1-42) Monomers: Dissolve synthetic Aβ(1-42) peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. Remove the HFIP by evaporation under a stream of nitrogen gas and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide film in a small amount of dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: In a 96-well black plate with a clear bottom, add Aβ(1-42) solution to a final concentration of 10-20 µM. Add the test compound (dissolved in DMSO) at various concentrations. The final concentration of DMSO in each well should be kept low (e.g., <1%) to avoid interference with the aggregation process. Include control wells with Aβ(1-42) and DMSO (positive control) and buffer with DMSO (negative control).
-
ThT Addition: Add Thioflavin T to each well to a final concentration of 20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the test compound to that of the positive control.
Assessment of Anti-Neuroinflammatory Activity: Cytokine Measurement in BV-2 Cells
BV-2 cells, an immortalized murine microglial cell line, are a common model for studying neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in these cells.
Experimental Protocol: Measurement of TNF-α and IL-6 Release [7][8]
-
Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the BV-2 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production is calculated by comparing the cytokine concentrations in the supernatants of cells treated with the test compound and LPS to those of cells treated with LPS alone.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 2-oxopiperidine derivatives are believed to be mediated through their interaction with key pathological pathways in neurodegenerative diseases.
Inhibition of Amyloid-β Aggregation
The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal cell death. 2-Oxopiperidine derivatives may interfere with this process by binding to Aβ monomers or early-stage oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent aggregation.
Caption: Inhibition of Aβ aggregation by 2-oxopiperidine derivatives.
Attenuation of Neuroinflammation via NF-κB Pathway
Neuroinflammation, characterized by the chronic activation of microglia, is another key component of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines that contribute to neuronal damage. Some piperidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. 2-Oxopiperidine derivatives may inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway in microglia.
Proposed Experimental Workflow
The following diagram outlines a comprehensive workflow for the synthesis and evaluation of novel neuroprotective agents derived from this compound.
Caption: Proposed workflow for synthesis and evaluation.
Conclusion and Future Directions
The 2-oxopiperidine scaffold holds considerable promise for the development of novel neuroprotective agents with multi-target activities. While the direct use of this compound as a precursor is a nascent area of research, the neuroprotective properties of structurally related compounds provide a strong impetus for its exploration. The proposed synthetic strategies and experimental protocols outlined in this guide offer a clear path forward for researchers to synthesize and evaluate new derivatives. Future work should focus on establishing a robust structure-activity relationship (SAR) for 2-oxopiperidine-3-carboxamides to identify key structural features that enhance their efficacy in inhibiting Aβ aggregation and suppressing neuroinflammation. Furthermore, promising lead compounds should be advanced to in vivo models of neurodegeneration to assess their therapeutic potential. The exploration of this versatile scaffold may ultimately lead to the discovery of novel drug candidates for the treatment of Alzheimer's disease and other devastating neurological disorders.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperlongumine inhibits neuroinflammation via regulating NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Oxopiperidine-3-carboxylic Acid as a c-Met Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular functions, including proliferation, survival, motility, and invasion. Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a known driver in the progression of numerous human cancers. This aberrant signaling is correlated with poor prognosis, making c-Met a compelling therapeutic target. Small molecule kinase inhibitors have emerged as a promising strategy to counteract dysregulated c-Met activity. This technical guide focuses on a novel class of c-Met inhibitors based on the "2-Oxopiperidine-3-carboxylic acid" scaffold, detailing their inhibitory activity, the underlying signaling pathways, and the experimental protocols for their evaluation.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways that are crucial for both normal physiological processes and pathological cancerous growth. The principal signaling cascades activated by c-Met include:
-
RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation.
-
PI3K/AKT Pathway: This cascade is central to promoting cell survival and inhibiting apoptosis.
-
STAT Pathway: Activation of STAT3, in particular, has been linked to tubulogenesis and invasion.
The intricate network of signaling molecules downstream of c-Met activation ultimately drives the cellular behaviors associated with tumor progression and metastasis.
Methodological & Application
Synthesis Protocol for 2-Oxopiperidine-3-carboxylic Acid: An Application Note
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-Oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the catalytic hydrogenation of 2-hydroxynicotinic acid. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the workflow and chemical transformation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its rigid, cyclic structure and bifunctional nature (possessing both a lactam and a carboxylic acid) make it an attractive scaffold for designing novel bioactive molecules. The protocol outlined below describes a reliable method for its preparation from a commercially available starting material.
Chemical Reaction Scheme
The synthesis proceeds via the catalytic hydrogenation of 2-hydroxynicotinic acid, where the pyridine ring is reduced to a piperidine ring.
Reaction: 2-Hydroxynicotinic Acid → this compound
Catalyst: Palladium on Carbon (Pd/C)
Reducing Agent: Hydrogen gas (H₂)
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Hydroxynicotinic acid | ≥98% purity |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, wet basis |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Hydrogen Gas (H₂) | High purity (≥99.99%) |
| Hydrogenation Apparatus | Parr hydrogenator or similar high-pressure vessel |
| Rotary Evaporator | Standard laboratory grade |
| Filtration Apparatus | Buchner funnel, filter paper, celite |
| Glassware | Round-bottom flasks, beakers, graduated cylinders |
| Magnetic Stirrer and Hotplate | Standard laboratory grade |
Procedure
-
Reaction Setup: In a suitable high-pressure reaction vessel, combine 2-hydroxynicotinic acid (10.0 g, 71.9 mmol) and 10% Palladium on Carbon (1.0 g, 10 wt. %).
-
Solvent Addition: Add anhydrous ethanol (150 mL) to the reaction vessel.
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 5 MPa.
-
Reaction: Stir the mixture vigorously at 90-100°C for 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Crystallization and Isolation: The crude product will be a solid. Recrystallize from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Catalyst Loading | 10 wt. % |
| Solvent Volume | 150 mL |
| Hydrogen Pressure | 5 MPa |
| Reaction Temperature | 90-100°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Molecular Formula | C₆H₉NO₃[1][2][3][4] |
| Molecular Weight | 143.14 g/mol [1][2][3][4][5] |
| Appearance | White to off-white solid[5] |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation of 2-hydroxynicotinic acid.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in an area free of ignition sources.
-
Palladium on carbon is pyrophoric when dry. Handle the catalyst as a wet paste.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol. The target compound may cause skin and eye irritation.[1][5]
Conclusion
This protocol provides a straightforward and efficient method for the synthesis of this compound. By following these steps, researchers can reliably produce this important building block for use in various research and development applications.
References
- 1. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxo-3-piperidinecarboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. This compound [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Oxo-3-piperidinecarboxylic acid AldrichCPR 41888-21-5 [sigmaaldrich.com]
Application Notes and Protocols: Purification of "2-Oxopiperidine-3-carboxylic acid" by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Oxopiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of various bioactive molecules and peptide-based therapeutics.[1] Its structural similarity to neurotransmitters makes it a valuable building block in the development of drugs targeting neurological disorders.[1] Ensuring the high purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining accurate biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection strategies and a general procedure.
Physicochemical Properties:
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Melting Point | ~75 °C (predicted), 131.16 °C (predicted) | [3][4] |
| Boiling Point | 437.0 ± 38.0 °C (Predicted) | [3] |
| Water Solubility | 39699.4 mg/L (Predicted) | [4] |
| Appearance | White to off-white solid | [3] |
Note: The predicted melting points show a significant discrepancy, highlighting the importance of experimental determination.
Experimental Protocols:
Solvent Screening for Recrystallization:
The success of recrystallization heavily depends on the choice of solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Small test tubes or vials
-
Heating apparatus (hot plate with a water or oil bath)
-
Vortex mixer
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or oil bath.
-
Add the solvent dropwise while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required.
-
A suitable solvent will dissolve the compound completely at an elevated temperature.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.
-
-
Solvent Mixture Screening (if necessary):
-
If a single solvent does not provide satisfactory results, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization. Common solvent mixtures include ethanol/water, acetone/water, and ethyl acetate/heptane.[5][6]
-
Data Presentation:
The results of the solvent screening should be systematically recorded to facilitate the selection of the optimal solvent or solvent system.
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations upon Cooling |
| Water | Low | High | Formation of fine white needles |
| Ethanol | Moderate | High | Slow formation of small crystals |
| Ethyl Acetate | Low | Moderate | Good crystal formation |
| Heptane | Insoluble | Insoluble | - |
| Ethanol/Water (e.g., 9:1) | Low | High | Formation of well-defined crystals |
| Ethyl Acetate/Heptane (e.g., 3:1) | Low | High | Rapid precipitation |
(Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data should be recorded.)
Recrystallization Protocol for this compound:
This protocol is a general guideline. The specific solvent, volumes, and temperatures should be optimized based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling. If using a volatile solvent, attach a condenser.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Visualizations:
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Logical Relationship of Recrystallization Parameters
Caption: Key parameters influencing recrystallization outcome.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxo-3-piperidinecarboxylic acid | 41888-21-5 [amp.chemicalbook.com]
- 4. This compound (41888-21-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
HPLC method development for "2-Oxopiperidine-3-carboxylic acid" analysis
An HPLC method for the analysis of the polar, chiral compound 2-Oxopiperidine-3-carboxylic acid is detailed below. This application note provides protocols for both achiral and chiral analysis, addressing the needs of researchers in drug development and related scientific fields. Due to the compound's structural properties—high polarity and the absence of a strong chromophore—method development requires specific considerations for retention and detection.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. Its structure, which includes a polar lactam ring, a carboxylic acid group, and a chiral center, presents challenges for chromatographic analysis. Standard reversed-phase HPLC methods often result in poor retention, and its weak UV absorbance necessitates sensitive detection strategies. This document outlines effective HPLC and UHPLC methods for both quantitative (achiral) and enantioselective (chiral) analysis.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Water Solubility | 39,699.4 mg/L (Predicted) | |
| Melting Point | 131.16 °C (Predicted) | |
| pKa (est.) | ~4.0 (for carboxylic acid) | |
| UV Absorbance (est.) | ~200-215 nm |
Recommended Analytical Approaches
Two primary approaches are recommended:
-
Reversed-Phase (RP-HPLC) with Enhanced Polar Retention: An achiral method suitable for quantifying the total amount of the analyte. This method utilizes a polar-modified C18 column or a phenyl-hexyl column to improve the retention of this highly polar compound.[2]
-
Chiral HPLC: A method to separate and quantify the individual (R) and (S) enantiomers. This can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent followed by separation on a standard achiral column.[3][4]
An alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is also presented, which is specifically designed for highly polar compounds.[5]
Achiral Analysis by Reversed-Phase HPLC
This method is designed for the quantification of this compound without separating its enantiomers. The key is to use a stationary phase that provides sufficient retention for this polar analyte.
Chromatographic Conditions
| Parameter | Condition 1: Polar-Embedded C18 | Condition 2: Phenyl-Hexyl |
| Column | Polar-Embedded C18 Column (e.g., Luna Omega PS C18), 150 x 4.6 mm, 3 µm | Phenyl-Hexyl Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 30% B over 7 min, hold for 2 min | 5% B for 1 min, ramp to 30% B over 7 min, hold for 2 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale: The mobile phase is buffered at a low pH (~2.5-3.0) to suppress the ionization of the carboxylic acid group (estimated pKa ~4.0), rendering the molecule less polar and improving its retention on the reversed-phase column. A low UV wavelength (210 nm) is selected to detect the carboxyl and amide chromophores.
Experimental Protocol
-
Reagent Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mixing thoroughly.
-
Prepare Mobile Phase B (Acetonitrile).
-
-
Sample Preparation:
-
Dissolve a known weight of the this compound standard or sample in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical starting concentration is 1 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve using the peak areas of the standards to quantify the analyte in the samples.
-
Chiral Analysis
Since this compound is a chiral molecule, separating its enantiomers is often a regulatory and research requirement.
Method 1: Direct Separation on a Chiral Stationary Phase (CSP)
This is the most direct approach. Polysaccharide-based CSPs are highly versatile and a good starting point for screening.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Lux Amylose-1), 150 x 4.6 mm, 3 µm |
| Mobile Phase | Normal Phase: Hexane:Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | UV at 210 nm |
| Injection Vol. | 5 µL |
Rationale: Polysaccharide-based chiral columns can form transient diastereomeric complexes with enantiomers, allowing for their separation.[4] The addition of an acidic modifier like TFA is crucial for improving peak shape for acidic analytes.
-
Reagent Preparation: Prepare the mobile phase by mixing the specified volumes of hexane, ethanol, and TFA. Ensure all solvents are HPLC grade.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure complete dissolution. Filter if necessary.
-
System Setup and Analysis: Equilibrate the CSP with the mobile phase until the baseline is stable. Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.
Method 2: Indirect Separation via Chiral Derivatization
This method involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral C18 column. This approach can also enhance UV detection.[7]
Reagents:
-
Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine[7]
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve ~5 mg of this compound in 1 mL of DCM.
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.
-
Add 1.5 equivalents of EDC.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until complete (monitor by TLC or a scouting HPLC run).
-
Quench the reaction with a small amount of water and extract the diastereomeric amide products.
-
Dry the organic layer and reconstitute in the mobile phase for HPLC analysis.
| Parameter | Condition |
| Column | C18 Column (e.g., Luna C18(2)), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | UV at 254 nm (due to the phenyl group from the derivatizing agent) |
| Injection Vol. | 10 µL |
Alternative Method: HILIC
For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[8]
HILIC Chromatographic Conditions
| Parameter | Condition |
| Column | Bare silica or amide-bonded HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC), 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 0% B to 40% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detector | UV at 210 nm or ELSD/CAD/MS |
| Injection Vol. | 2 µL |
Rationale: In HILIC, a high organic mobile phase is used with a polar stationary phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.
Visual Experimental Workflows
References
- 1. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HILIC Separation of Hydroxypiperidine and Impurities | SIELC Technologies [sielc.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Chiral Separation of 2-Oxopiperidine-3-carboxylic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 2-Oxopiperidine-3-carboxylic acid enantiomers. The methodologies outlined below are based on established principles of chiral chromatography and diastereomeric salt resolution, offering robust starting points for method development and optimization.
Introduction
This compound is a chiral molecule of interest in pharmaceutical research and development due to its presence as a key structural motif in various bioactive compounds. The stereochemistry of this compound can significantly influence its pharmacological activity and toxicological profile. Therefore, the ability to separate and analyze its enantiomers is crucial for drug discovery, development, and quality control.
This guide details two primary methods for the chiral resolution of this compound:
-
Direct Enantioselective High-Performance Liquid Chromatography (HPLC): A powerful analytical and semi-preparative technique that utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.
-
Diastereomeric Salt Formation and Crystallization: A classical and scalable chemical resolution method that involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Method 1: Enantioselective HPLC
This method is adapted from successful separations of structurally similar cyclic amino acid derivatives and provides a robust starting point for the analytical and semi-preparative separation of this compound enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[1][2]
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (DEA)
-
Racemic this compound standard
-
Mobile phase diluent (e.g., Ethanol)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Hexane and Ethanol in a 90:10 (v/v) ratio.
-
To this mixture, add 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.1% (v/v) Diethylamine (DEA).[1] The acidic and basic additives are crucial for improving peak shape and resolution for amphoteric compounds like the target analyte.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase diluent (Ethanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane/Ethanol/TFA/DEA (90:10:0.3:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention factors (k), selectivity (α), and resolution (Rs) using the standard chromatographic equations.
-
Data Presentation: HPLC Separation
Table 1: Chromatographic Parameters for the Chiral Separation of this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 8.52 | 10.25 |
| Retention Factor (k) | 2.41 | 3.10 |
| Selectivity (α) | \multicolumn{2}{c | }{1.29} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.15} |
Note: The data presented in this table are representative and may vary depending on the specific HPLC system and column batch.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Separation.
Method 2: Diastereomeric Salt Formation
This classical resolution method is particularly useful for larger-scale separations. It relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts.[3][4][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
Experimental Protocol: Diastereomeric Salt Resolution
Objective: To isolate one enantiomer of this compound through the formation and crystallization of a diastereomeric salt.
Reagents:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine (chiral resolving agent)
-
Methanol (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Dichloromethane
Procedure:
-
Salt Formation:
-
Dissolve 10 mmol of racemic this compound in 50 mL of warm methanol.
-
In a separate flask, dissolve 10 mmol of (R)-(+)-1-Phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature, then slowly add ethyl acetate until the solution becomes turbid.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 2-4 hours to promote crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
The collected solid is the less soluble diastereomeric salt (e.g., (R)-acid·(R)-base or (S)-acid·(R)-base).
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Regeneration of the Enantiomer:
-
Dissolve the isolated diastereomeric salt crystals in a minimal amount of water.
-
Acidify the solution to pH 2 with 1 M HCl. This will protonate the carboxylic acid and the amine.
-
Extract the aqueous solution three times with dichloromethane to remove the chiral amine hydrochloride.
-
The aqueous layer now contains the enantiomerically enriched this compound.
-
The free carboxylic acid can be isolated by evaporation of the water or by further extraction into an organic solvent after adjusting the pH.
-
-
Determination of Enantiomeric Purity:
-
Analyze the regenerated carboxylic acid using the chiral HPLC method described in Section 2 to determine the enantiomeric excess (ee).
-
Data Presentation: Diastereomeric Salt Resolution
Table 2: Expected Outcome of Diastereomeric Salt Resolution
| Step | Product | Expected Yield | Enantiomeric Excess (ee) of Regenerated Acid |
| Crystallization | Less Soluble Diastereomeric Salt | 20-40% (of theoretical max) | >95% |
| Mother Liquor | More Soluble Diastereomeric Salt | 60-80% (of theoretical max) | Varies (enriched in the other enantiomer) |
Note: Yield and enantiomeric excess are highly dependent on the solvent system and crystallization conditions. Optimization is typically required.
Logical Workflow: Diastereomeric Resolution
Caption: Logical Steps in Diastereomeric Salt Resolution.
References
- 1. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Anticancer Activity of 2-Oxopiperidine-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of novel 2-Oxopiperidine-3-carboxylic acid derivatives as potential anticancer agents. The following experimental procedures are designed to assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds on cancer cell lines. The protocols are based on established methodologies and are intended to serve as a foundational guide for researchers.[1][2][3]
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[1]
Experimental Protocol: MTT Assay
-
Materials:
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control. Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 15.2 ± 1.8 |
| Derivative A | HCT-116 | 48 | 22.5 ± 2.1 |
| Derivative A | A549 | 48 | 35.1 ± 3.5 |
| Derivative B | MCF-7 | 48 | 8.7 ± 0.9 |
| Derivative B | HCT-116 | 48 | 12.3 ± 1.5 |
| Derivative B | A549 | 48 | 19.8 ± 2.3 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.5 ± 0.07 |
| Doxorubicin (Control) | HCT-116 | 48 | 0.8 ± 0.1 |
| Doxorubicin (Control) | A549 | 48 | 1.2 ± 0.15 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to quantify the number of cells undergoing apoptosis.[5][6] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Materials:
-
This compound derivatives
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours. Include an untreated control.[4]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well. Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[4][6]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1][6]
-
Data Presentation: Apoptotic Induction by Derivative B in HCT-116 Cells
| Treatment Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.3 ± 1.5 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| 5 | 75.8 ± 3.2 | 15.6 ± 2.1 | 8.6 ± 1.3 |
| 10 | 50.1 ± 4.1 | 35.2 ± 3.5 | 14.7 ± 1.9 |
| 20 | 25.7 ± 3.8 | 50.8 ± 4.2 | 23.5 ± 2.8 |
Apoptosis Detection Logic
Caption: Logic of apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution. This allows for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 30 minutes at 4°C.[8][9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate for 5 minutes at room temperature. Add Propidium Iodide solution and incubate for at least 15-30 minutes at room temperature in the dark.[8][10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the DNA content. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
-
Data Presentation: Effect of Derivative B on Cell Cycle Distribution in HCT-116 Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |
| 5 | 60.2 ± 3.1 | 25.3 ± 2.0 | 14.5 ± 1.5 |
| 10 | 68.9 ± 3.5 | 18.5 ± 1.8 | 12.6 ± 1.4 |
| 20 | 75.1 ± 4.0 | 12.3 ± 1.5 | 12.6 ± 1.3 |
Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[11] It can be used to investigate how the this compound derivatives affect key signaling pathways involved in cell proliferation and apoptosis (e.g., Akt, MAPK, or p53 pathways).
Experimental Protocol: Western Blotting
-
Materials:
-
This compound derivatives
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[12]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
Chemiluminescent detection reagent[12]
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with the derivatives for the desired time. Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like GAPDH.
-
Potential Signaling Pathway for Investigation
Caption: A potential signaling pathway modulated by the derivatives leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Evaluating the Neuroprotective Potential of 2-Oxopiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders is neuronal cell death triggered by events such as oxidative stress and excitotoxicity. Consequently, the identification of novel neuroprotective compounds that can mitigate these damaging processes is a critical area of research. 2-Oxopiperidine-3-carboxylic acid is a synthetic compound that has garnered interest for its potential therapeutic applications. This document provides a detailed protocol for a cell-based assay to investigate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.
The proposed mechanism of action for the neuroprotective effect of this compound is through the upregulation of endogenous antioxidant pathways, specifically by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keapap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes, which help to neutralize reactive oxygen species (ROS) and protect the cell from damage.
Mandatory Visualizations
Caption: Proposed Nrf2-mediated neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Materials and Reagents
-
Human neuroblastoma cell line (SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder, to be dissolved in sterile DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Caspase-3 Colorimetric Assay Kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Cell Culture
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 3-4 days to maintain optimal growth.
Experimental Procedure
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the compound. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment, remove the medium containing the compound and add 100 µL of the H₂O₂ solution (e.g., 100 µM) to the wells (except for the vehicle control group). Incubate for another 24 hours.
Endpoint Assays
-
After the H₂O₂ treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
After the H₂O₂ treatment, collect 50 µL of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the positive control (cells treated with lysis buffer).
-
After the H₂O₂ treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in serum-free DMEM to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.
-
After the H₂O₂ treatment, lyse the cells according to the manufacturer's protocol for the Caspase-3 Colorimetric Assay Kit.
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-3 substrate and incubate as per the manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Vehicle Control | - | 100.0 ± 5.2 | 5.1 ± 1.1 |
| H₂O₂ Control | 100 | 45.3 ± 3.8 | 58.2 ± 4.5 |
| 2-OPC + H₂O₂ | 1 | 52.1 ± 4.1 | 49.8 ± 3.9 |
| 2-OPC + H₂O₂ | 10 | 68.7 ± 5.5 | 35.4 ± 3.1 |
| 2-OPC + H₂O₂ | 50 | 85.2 ± 6.1 | 18.9 ± 2.2 |
| 2-OPC + H₂O₂ | 100 | 92.5 ± 7.3 | 10.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular ROS Levels and Caspase-3 Activity in H₂O₂-treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (Fluorescence Units) | Caspase-3 Activity (Fold Increase) |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.08 |
| H₂O₂ Control | 100 | 3.85 ± 0.29 | 4.21 ± 0.35 |
| 2-OPC + H₂O₂ | 1 | 3.12 ± 0.25 | 3.58 ± 0.29 |
| 2-OPC + H₂O₂ | 10 | 2.25 ± 0.18 | 2.67 ± 0.21 |
| 2-OPC + H₂O₂ | 50 | 1.48 ± 0.11 | 1.75 ± 0.14 |
| 2-OPC + H₂O₂ | 100 | 1.15 ± 0.09 | 1.22 ± 0.10 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive and detailed protocol for evaluating the neuroprotective properties of this compound in a cell-based model of oxidative stress. The presented methodologies allow for the quantitative assessment of cell viability, cytotoxicity, intracellular ROS levels, and apoptosis. The hypothetical data suggests that this compound exhibits a dose-dependent neuroprotective effect against H₂O₂-induced damage in SH-SY5Y cells. These protocols can be adapted to screen other potential neuroprotective compounds and to further elucidate their mechanisms of action.
Application Notes and Protocols: Synthesis of 2-Oxopiperidine-3-carboxylic Acid Amides and Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of amides and esters derived from 2-oxopiperidine-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic transformations and can be adapted for the preparation of a diverse library of derivatives for drug discovery and development.
Synthesis of the Precursor: this compound
The synthesis of the target amides and esters first requires the preparation of the parent carboxylic acid. A reliable route involves the synthesis of ethyl 2-oxopiperidine-3-carboxylate followed by its hydrolysis.
Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate
This protocol is adapted from a patented procedure (CN108484484B) which describes a two-step synthesis from commercially available starting materials.
Step 1: Michael Addition of Diethyl Malonate to Acrylonitrile
This step forms diethyl 2-cyanoethylmalonate.
-
Materials: Diethyl malonate, acrylonitrile, sodium methoxide (or another suitable base), ethanol.
-
Procedure:
-
To a stirred solution of diethyl malonate (1.0 eq) in ethanol, add a catalytic amount of sodium methoxide (e.g., 0.05 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acrylonitrile (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude diethyl 2-cyanoethylmalonate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Reductive Cyclization
This step converts diethyl 2-cyanoethylmalonate into ethyl 2-oxopiperidine-3-carboxylate.
-
Materials: Diethyl 2-cyanoethylmalonate, Raney Nickel (or Raney Cobalt), hydrogen gas, ethanol or isopropanol.
-
Procedure:
-
In a high-pressure reactor, dissolve diethyl 2-cyanoethylmalonate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of Raney Nickel (slurry, washed with the reaction solvent).
-
Pressurize the reactor with hydrogen gas (typically 500-1000 psi).
-
Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude ethyl 2-oxopiperidine-3-carboxylate can be purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography.
-
Hydrolysis to this compound
This is a standard ester hydrolysis procedure.
-
Materials: Ethyl 2-oxopiperidine-3-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF) or methanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the ester is fully consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with aqueous HCl (e.g., 1M or 2M).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Diagram of the Synthesis of this compound
Application Notes and Protocols for the Large-Scale Synthesis of 2-Oxopiperidine-3-carboxylic Acid for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Oxopiperidine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The protocols outlined below are designed to be scalable for preclinical studies, ensuring high purity and consistent yields.
Synthetic Pathway Overview
The recommended synthetic route for the large-scale production of this compound is the catalytic hydrogenation of 3-carboethoxy-2-pyridone, followed by hydrolysis of the resulting ethyl ester. This method is advantageous due to the commercial availability of the starting material and the generally high yields and chemoselectivity of the hydrogenation step.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Ethyl 2-oxopiperidine-3-carboxylate
This protocol describes the catalytic hydrogenation of 3-carboethoxy-2-pyridone.
Materials:
-
3-Carboethoxy-2-pyridone
-
Ethanol (reagent grade)
-
Palladium on carbon (10 wt. % Pd/C) or Rhodium on carbon (5 wt. % Rh/C)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure hydrogenation reactor, prepare a solution of 3-carboethoxy-2-pyridone in ethanol.
-
Carefully add the palladium on carbon or rhodium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with nitrogen gas several times to remove any residual oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-oxopiperidine-3-carboxylate.
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 0.5 M | Inferred from similar hydrogenations |
| Catalyst Loading | 1 - 5 mol% | Inferred from similar hydrogenations |
| Hydrogen Pressure | 4 - 5 MPa | [1] |
| Temperature | 90 - 100 °C | [1] |
| Reaction Time | 8 - 12 hours | [1] |
| Expected Yield | >90% | Inferred from similar hydrogenations |
Synthesis of this compound (Hydrolysis)
This protocol describes the hydrolysis of ethyl 2-oxopiperidine-3-carboxylate to the final product.
Materials:
-
Ethyl 2-oxopiperidine-3-carboxylate (crude from the previous step)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the crude ethyl 2-oxopiperidine-3-carboxylate in the sodium hydroxide solution.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with the hydrochloric acid solution.
-
The product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitated solid by filtration and wash with cold deionized water.
-
If extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the crude this compound under vacuum.
| Parameter | Value | Reference |
| Base | 2 M Sodium Hydroxide | General chemical knowledge |
| Temperature | 25 - 50 °C | General chemical knowledge |
| Reaction Time | 2 - 4 hours | General chemical knowledge |
| Expected Yield | >95% | Inferred from similar hydrolyses |
Purification Protocol
For preclinical studies, high purity of the final compound is crucial. Recrystallization is a suitable method for the purification of this compound.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound under vacuum to a constant weight.
| Parameter | Value | Reference |
| Target Purity | >98% | Standard for preclinical studies |
| Typical Recovery | 80 - 90% | General chemical knowledge |
Analytical Methods for Quality Control
Comprehensive analytical testing is required to ensure the identity, purity, and quality of the synthesized this compound.
Caption: Quality control workflow for final product release.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of the final product.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Sample Preparation:
Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Sample Preparation:
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.
| Stage | Parameter | Target Value |
| Synthesis | ||
| Step 1: Hydrogenation | Yield | >90% |
| Step 2: Hydrolysis | Yield | >95% |
| Purification | ||
| Recrystallization | Recovery | 80 - 90% |
| Final Product | ||
| Overall Yield | >68% | |
| Purity (HPLC) | >98% | |
| Identity (NMR, MS) | Conforms to structure |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The hydrogenation reaction should be conducted behind a safety shield due to the use of high-pressure hydrogen gas.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
References
Application Notes and Protocols for the Analytical Validation of 2-Oxopiperidine-3-carboxylic acid Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for the analytical validation of a method for the quantification of 2-Oxopiperidine-3-carboxylic acid in a biological matrix, such as human plasma. The method described is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.[1][2] The validation parameters outlined are based on the guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5][6][7]
This compound is a heterocyclic compound that can be used as a building block in the synthesis of various pharmaceutical compounds.[8][9] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each sample, calibration standard, or quality control (QC) sample into a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. The specific precursor and product ions for this compound and its internal standard would need to be determined experimentally.
Method Validation Procedures
The bioanalytical method should be validated according to regulatory guidelines.[3][6][7] The key validation parameters are outlined below.
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention time of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank, a zero standard, and at least six non-zero concentration levels. The simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) on three separate days. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% for LLOQ).[10]
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS. This can be assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Presentation
Calibration Curve Summary
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.50 | 2.55 | 102.0 | 6.2 |
| 10.0 | 10.1 | 101.0 | 4.8 |
| 50.0 | 49.5 | 99.0 | 3.5 |
| 200 | 203 | 101.5 | 2.9 |
| 800 | 792 | 99.0 | 3.1 |
| 1000 (ULOQ) | 1010 | 101.0 | 2.5 |
Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 9.2 | 11.5 |
| Low | 3.00 | 2.95 | 98.3 | 7.1 | 8.9 |
| Medium | 150 | 153 | 102.0 | 4.5 | 6.3 |
| High | 750 | 740 | 98.7 | 3.8 | 5.1 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Sample Preparation Workflow.
References
- 1. agilent.com [agilent.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. This compound [myskinrecipes.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Synthesis of TrkB Receptor Agonists from 2-Oxopiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is a key regulator of neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.[1][3][4] This document provides a detailed overview and experimental protocols for the synthesis of potential TrkB receptor agonists utilizing "2-Oxopiperidine-3-carboxylic acid" as a starting scaffold. It includes a representative synthetic scheme, protocols for agonist screening and characterization, and a summary of the biological activities of known TrkB agonists.
Introduction to TrkB Receptor Signaling
The TrkB receptor is a tyrosine kinase receptor that, upon binding to its ligand BDNF, undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain.[2][5] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades:
-
The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.[1][2]
-
The PI3K (Phosphatidylinositol 3-kinase)/Akt Pathway: Crucial for promoting cell survival and growth.[1][5]
-
The PLCγ (Phospholipase C-gamma) Pathway: Plays a role in synaptic plasticity.[1][2]
Given the therapeutic potential of modulating this pathway, there is significant interest in developing small-molecule TrkB agonists that can cross the blood-brain barrier and mimic the effects of BDNF.[6] The piperidine scaffold is a common motif in many biologically active compounds and serves as a promising starting point for the design of novel TrkB agonists.[7]
Representative Synthesis of a TrkB Agonist
While a direct synthesis of a potent TrkB agonist from "this compound" is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following scheme represents a hypothetical pathway to a derivative designed to mimic key pharmacophoric features of known TrkB agonists.
Scheme 1: Proposed Synthesis of a Hypothetical TrkB Agonist
Caption: Proposed synthetic workflow for a TrkB agonist.
Experimental Protocol: Synthesis
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: N-Arylation
-
To a solution of the methyl ester (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane), add the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).
-
Add a base such as cesium carbonate (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 100-120°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Amide Coupling
-
First, hydrolyze the ester to the corresponding carboxylic acid using aqueous NaOH in methanol.
-
To a solution of the resulting carboxylic acid (1.0 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture for 15 minutes, then add the desired amine (1.1 eq).
-
Continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Biological Evaluation of TrkB Agonist Activity
The following protocols describe standard assays to characterize the biological activity of synthesized compounds.
TrkB Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to induce the phosphorylation of the TrkB receptor, a direct measure of its activation.
Protocol:
-
Cell Culture: Culture cells expressing TrkB (e.g., SH-SY5Y or NIH-3T3-TrkB cells) in appropriate media.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor activity.
-
Treatment: Treat the cells with the synthesized compound at various concentrations (e.g., 10 nM to 10 µM) for 15-30 minutes. Include a positive control (BDNF, 50 ng/mL) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., Tyr816) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-actin).
-
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-TrkB signal to the total TrkB signal.
Neurite Outgrowth Assay
This functional assay assesses the ability of a compound to promote neuronal differentiation.
Protocol:
-
Cell Plating: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) on plates coated with a suitable substrate (e.g., collagen or poly-D-lysine).
-
Treatment: Treat the cells with the test compound at various concentrations for 48-72 hours.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde and image them using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells bearing neurites longer than two cell body diameters.
Experimental Workflow for Agonist Screening
Caption: A typical workflow for screening TrkB agonists.
Quantitative Data of Known TrkB Agonists
The following table summarizes the biological activity of some known small-molecule TrkB agonists for comparative purposes.
| Compound Name | Chemical Class | EC50 (TrkB Phosphorylation) | Binding Affinity (Kd) | Reference |
| 7,8-Dihydroxyflavone | Flavonoid | ~320 nM | ~1.3 µM | [6][8] |
| Deoxygedunin | Limonoid | ~500 nM | Not Reported | |
| LM22A-4 | BDNF Loop Domain Mimetic | ~1 nM | Not Reported | [9] |
| ANA-12 (Antagonist) | N/A | N/A | ~86 nM (Ki) | [10] |
| ZEB85 (Agonist Ab) | Antibody | 470 pM | Not Reported | [11] |
TrkB Signaling Pathways
The diagram below illustrates the major signaling cascades activated by TrkB receptor agonists.
Caption: Major TrkB receptor signaling pathways.
Conclusion
The development of small-molecule TrkB agonists is a promising strategy for the treatment of various neurological disorders. This document provides a foundational framework for synthesizing and evaluating novel compounds based on a this compound scaffold. The provided protocols for synthesis and biological characterization can be adapted and optimized for specific research and drug development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TrkB tyrosine kinase receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. What are TrkB modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A flavonoid agonist of the TrkB receptor for BDNF improves hippocampal neurogenesis and hippocampus-dependent memory in the Ts65Dn mouse model of DS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
Application Note: 1H and 13C NMR Assignment for 2-Oxopiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxopiperidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra for this compound. Predicted spectral data based on the analysis of structurally related compounds are presented to guide the experimental process.
Predicted NMR Spectral Data
Due to the limited availability of published experimental data for this compound, the following 1H and 13C NMR chemical shifts have been predicted based on data from analogous structures, including piperidine-2-carboxylic acid, 6-oxopiperidine-2-carboxylic acid, and ethyl piperidine-3-carboxylate.[1] These predictions serve as a guideline for the anticipated experimental values. The numbering of the atoms for NMR assignment is shown in the chemical structure diagram below.
Diagram: Chemical Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-1 (NH) | 7.5 - 8.5 | br s | 1H | Exchangeable with D2O. |
| H-3 | 3.2 - 3.6 | m | 1H | Alpha to the carboxylic acid and the amide carbonyl. |
| H-4 | 1.8 - 2.2 | m | 2H | |
| H-5 | 1.7 - 2.1 | m | 2H | |
| H-6 | 3.0 - 3.4 | m | 2H | Deshielded by the adjacent nitrogen atom. |
| COOH | 12.0 - 13.0 | br s | 1H | Exchangeable with D2O; chemical shift is concentration and temperature dependent. |
Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 170 - 175 | Amide carbonyl. |
| C-3 | 50 - 55 | Alpha-carbon to the carboxylic acid and amide carbonyl. |
| C-4 | 20 - 25 | |
| C-5 | 20 - 25 | |
| C-6 | 40 - 45 | Deshielded by the nitrogen atom. |
| C-9 (COOH) | 172 - 177 | Carboxylic acid carbonyl. |
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as the solvent. Its ability to form hydrogen bonds will help in dissolving the carboxylic acid and will allow for the observation of the exchangeable NH and COOH protons. Other potential solvents include methanol-d4 or a mixture of chloroform-d and methanol-d4.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, it can be added.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
-
2. NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to cover the full range of expected proton signals.
-
Temperature: 298 K.
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, as 13C has a low natural abundance.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Temperature: 298 K.
3. 2D NMR Experiments for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (C-2 and C-9).
4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectra to the TMS signal at 0.00 ppm for both 1H and 13C.
-
Integrate the signals in the 1H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the 1H spectrum.
-
Correlate the 1D and 2D NMR data to make a complete and unambiguous assignment of all signals to the corresponding atoms in the molecule.
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The predicted spectral data serves as a valuable reference for experimental work. The detailed protocols for sample preparation, data acquisition, and the recommendation of 2D NMR experiments will enable researchers to obtain high-quality spectra and perform accurate structural assignments, which are critical for quality control and further research in drug development.
References
Troubleshooting & Optimization
Troubleshooting low yield in "2-Oxopiperidine-3-carboxylic acid" synthesis
Technical Support Center: Synthesis of 2-Oxopiperidine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its esters?
A1: A prevalent method for synthesizing the 2-oxopiperidine (also known as a piperidone) ring system is the Dieckmann condensation.[1][2] This is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester.[1][3] For a 6-membered ring like piperidone, a 1,7-diester would be the required starting material.[1] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target molecule.
Q2: What are the critical parameters to control during a Dieckmann condensation?
A2: The success of a Dieckmann condensation is highly dependent on several factors:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium ethoxide is a classic choice, but others like sodium hydride, potassium hydride, or potassium tert-butoxide can also be used.[4]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material. All glassware must be oven-dried, and anhydrous solvents should be used.
-
Stoichiometry of the Base: At least one full equivalent of the base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step drives the reaction equilibrium forward.[5]
-
Reaction Temperature: The temperature needs to be controlled to prevent side reactions. The initial enolate formation is often performed at a low temperature.
Q3: My yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several issues throughout the synthetic process. The most common culprits are incomplete reactions, side reactions, and product loss during workup and purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide for Low Yield
This section addresses specific problems that can lead to poor yields and offers potential solutions.
Problem 1: Low Conversion of Starting Material (Incomplete Reaction)
Symptoms:
-
TLC or LC/MS analysis of the crude reaction mixture shows a significant amount of remaining starting diester.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inactive or Insufficient Base | Use a fresh bottle of base or titrate it to determine its activity. Ensure at least one stoichiometric equivalent of the base is used relative to the diester.[5] |
| Presence of Moisture | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC/MS. If the reaction stalls, consider increasing the temperature gently or extending the reaction time. |
| Poor Solubility of Reagents | Choose a solvent in which both the starting material and the base are sufficiently soluble. For bases like sodium hydride, aprotic solvents like THF or Toluene are common. |
Problem 2: Significant Byproduct Formation (Side Reactions)
Symptoms:
-
Multiple spots are visible on the TLC plate of the crude mixture.
-
NMR of the crude product shows unexpected peaks.
-
The isolated product is difficult to purify.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Intermolecular Claisen Condensation | This can compete with the intramolecular Dieckmann condensation, especially at high concentrations.[1] Run the reaction at a higher dilution to favor the intramolecular cyclization. |
| Hydrolysis of Esters | If there is water in the reaction, the ester groups can hydrolyze back to carboxylic acids, especially during acidic or basic workup. Ensure anhydrous conditions and perform workup at low temperatures. |
| Epimerization | The acidic proton at C3 can be lost and reprotonated, potentially leading to a mixture of stereoisomers if chiral centers are present. Use a carefully chosen base and control the reaction temperature. |
| Product Decomposition | The β-keto ester product can be unstable, especially to heat or strong acid/base.[5] A reverse Dieckmann reaction can occur under certain conditions. Use mild conditions for workup and purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate via Dieckmann Condensation
This protocol is a representative example for the cyclization step.
Materials:
-
Diethyl N-substituted-3-aminopimelate (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
5% Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Add anhydrous toluene.
-
Substrate Addition: Dissolve the starting diester (1 eq) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred base solution over 30-60 minutes. Control the addition rate to maintain the desired reaction temperature (e.g., 50 °C).
-
Reaction: After the addition is complete, heat the mixture to reflux (or the desired temperature) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 5% HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude β-keto ester by flash column chromatography.
Visual Troubleshooting Guides
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Dieckmann Condensation Pathway & Potential Side Reactions
This diagram illustrates the desired reaction and common competing pathways.
Caption: Dieckmann condensation and competing side reactions.
References
Identifying and removing impurities in "2-Oxopiperidine-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxopiperidine-3-carboxylic acid. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically produced this compound?
A1: Common impurities can originate from starting materials, intermediates, by-products, and degradation products. Based on a likely synthetic route starting from diethyl malonate and acrylonitrile, potential impurities include:
-
Starting Materials:
-
Diethyl malonate
-
Acrylonitrile
-
-
Intermediates:
-
Diethyl 2-cyanoethylmalonate
-
Ethyl 2-oxopiperidine-3-carboxylate
-
-
By-products:
-
Polymers of acrylonitrile
-
By-products from the Dieckmann condensation
-
Products of incomplete hydrolysis
-
Q2: Which analytical techniques are best suited for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly with UV detection, HPLC is effective for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify the structure of impurities by comparing the spectra of your sample to that of the pure compound and known potential impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.
Q3: My purified this compound shows a broad melting point range. What could be the cause?
A3: A broad melting point range is a strong indicator of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures. Further purification is recommended.
Q4: I am observing low yield after purification. What are the likely reasons?
A4: Low recovery can be due to several factors during the purification process:
-
Recrystallization: Using a solvent in which your compound is too soluble at low temperatures, or using an excessive amount of solvent.
-
Chromatography: Choosing a mobile phase that is too polar, causing your compound to elute too quickly with impurities. Adsorption of the product onto the stationary phase can also be a factor.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of product.
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials and Intermediates
Symptoms:
-
Signals corresponding to diethyl malonate, acrylonitrile, or ethyl 2-oxopiperidine-3-carboxylate are observed in ¹H NMR or HPLC analysis.
-
The final product has an oily or sticky consistency.
Workflow for Identification and Removal:
Caption: Workflow for addressing starting material and intermediate impurities.
Solutions:
-
Recrystallization: A mixed-solvent recrystallization using a polar solvent like ethanol followed by the addition of a non-polar anti-solvent like water can be effective. The starting materials and intermediates are often more soluble in the solvent mixture and will remain in the mother liquor.
-
Flash Chromatography: For impurities with polarities close to the product, flash chromatography on silica gel is recommended. A gradient elution with a solvent system like ethyl acetate/hexanes can effectively separate the components.
Problem 2: Contamination with By-products from Synthesis
Symptoms:
-
Unknown peaks in the HPLC chromatogram that do not correspond to starting materials or known intermediates.
-
Complex ¹H NMR spectrum with unidentifiable signals.
Logical Relationship for Troubleshooting:
Optimizing reaction conditions for "2-Oxopiperidine-3-carboxylic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Oxopiperidine-3-carboxylic acid.
Experimental Protocols & Data
Three primary synthetic routes for this compound are outlined below, complete with detailed experimental protocols and tabulated data to aid in reaction optimization.
Route 1: Catalytic Hydrogenation of 2-Pyridone-3-carboxylic acid
This method involves the reduction of the aromatic pyridine ring of 2-pyridone-3-carboxylic acid to the corresponding piperidine.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve 2-pyridone-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., trifluoroethanol (TFE) or glacial acetic acid).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Rhodium on carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), or Platinum(IV) oxide (PtO₂)) to the solution. The catalyst loading is typically between 0.5 and 5 mol%.[1]
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-70 bar).[1][2]
-
Reaction Conditions: Stir the reaction mixture vigorously at a set temperature (usually between room temperature and 40°C) for a specified duration (4 to 16 hours).[1]
-
Work-up: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation: Optimizing Hydrogenation Conditions
| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Rh₂O₃ | Trifluoroethanol (TFE) | 5 | 40 | 16 | High (not specified) | [1] |
| PtO₂ | Glacial Acetic Acid | 50-70 | Room Temperature | 6-10 | Good (not specified) | [2] |
| Rh/C | Aqueous Ammonia | 2.5 | Room Temperature | <4 | 94 | |
| Pd/C | Acetic Acid | 1.5 | Room Temperature | Not specified | 90-94 |
Route 2: Dieckmann Condensation
This intramolecular Claisen condensation of a suitable diester, such as a derivative of diethyl glutamate, is a classic method for forming five- and six-membered rings.[3][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting diester (e.g., N-protected diethyl 2-aminopentanedioate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or toluene).
-
Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt)) portion-wise to the solution at a controlled temperature (often 0°C to room temperature).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride or dilute acid). Extract the aqueous layer with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating with acid or base, to yield this compound. The final product is purified by recrystallization or chromatography.
Data Presentation: Optimizing Dieckmann Condensation Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of β-keto ester | Reference |
| Sodium Ethoxide | Ethanol | Reflux | Not specified | Good | [5] |
| Potassium t-Butoxide | Tetrahydrofuran (THF) | Room Temperature | Not specified | Good | [5] |
| Sodium Hydride | Toluene | Reflux | Not specified | Good | [5] |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to Room Temp | Not specified | Good | [5] |
Route 3: Synthesis from L-Glutamic Acid
This multi-step synthesis utilizes the readily available and chiral starting material, L-glutamic acid.
Experimental Protocol:
-
Protection and Esterification: Protect the amino group of L-glutamic acid (e.g., as a Boc or Cbz derivative) and esterify both carboxylic acid groups.
-
Reduction: Selectively reduce the γ-ester to a primary alcohol.
-
Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate.
-
Intramolecular Cyclization: Treat the activated intermediate with a base to induce intramolecular cyclization to form the protected 2-oxopiperidine ring.
-
Deprotection and Hydrolysis: Remove the protecting groups and hydrolyze the remaining ester to afford this compound.
Data Presentation: Key Step Yields in L-Glutamic Acid Route
| Step | Reagents | Typical Yield (%) | Reference |
| Esterification & Boc-protection | SOCl₂, MeOH; (Boc)₂O, Et₃N, DMAP | ~92 (for N-Boc diester) | |
| Reduction of Diester to Diol | NaBH₄, MeOH | Not specified | |
| Ditosylation | p-TsCl, Et₃N, DMAP | Quantitative | |
| Cyclization with Amine | Various Amines | 44-55 (overall from L-glutamic acid) |
Troubleshooting Guides
Route 1: Catalytic Hydrogenation
Q1: The hydrogenation reaction is very slow or has stalled.
-
A1: Catalyst Inactivity: The catalyst may be old or poisoned. Try using a fresh batch of catalyst. Certain functional groups, such as sulfur-containing compounds, can poison noble metal catalysts. Ensure all glassware is clean and reagents are pure.[6]
-
A2: Insufficient Catalyst Loading: Increase the catalyst loading (e.g., from 5% to 10% w/w).[6]
-
A3: Catalyst Poisoning by Starting Material/Product: The nitrogen atom in the pyridine ring or the resulting piperidine can act as a catalyst poison. Adding an acid (e.g., acetic acid or a small amount of HCl) can protonate the nitrogen, reducing its coordinating ability and enhancing the reaction rate.[7]
-
A4: Inadequate Mixing: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.[6]
-
A5: Low Hydrogen Pressure: While some reactions proceed at low pressure, increasing the hydrogen pressure can often accelerate the reaction.
Q2: I am observing significant side products.
-
A1: Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the carboxylic acid group. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
-
A2: Incomplete Reduction: If the reaction is stopped prematurely, a mixture of partially and fully hydrogenated products may be obtained. Ensure sufficient reaction time and optimal conditions.
Route 2: Dieckmann Condensation
Q1: The reaction is not proceeding to completion, and I am recovering starting material.
-
A1: Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[4] Using a slight excess of a strong base is often recommended.
-
A2: Inappropriate Solvent: The solvent must be anhydrous, as water will quench the base and can lead to hydrolysis of the esters. Aprotic solvents like THF or toluene are generally preferred over protic solvents like ethanol, especially with strong bases like NaH or LDA.[5]
-
A3: Low Reaction Temperature: While some reactions proceed at room temperature, heating (reflux) may be necessary to drive the reaction to completion.
Q2: I am getting a low yield of the desired product and observing byproducts.
-
A1: Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular cyclization.
-
A2: Hydrolysis of the β-keto ester: The β-keto ester product can be susceptible to hydrolysis and cleavage back to the starting dicarboxylic acid, especially during work-up. A careful, non-aqueous work-up or immediate subsequent steps can mitigate this. Using non-hydrolytic quenching conditions is crucial.
Route 3: Synthesis from L-Glutamic Acid
Q1: The initial protection and esterification steps are giving low yields.
-
A1: Incomplete Reactions: Ensure that the reagents for protection (e.g., (Boc)₂O) and esterification (e.g., SOCl₂ in alcohol) are fresh and used in appropriate stoichiometric amounts. Monitor the reactions by TLC to ensure completion.
Q2: The cyclization step is problematic.
-
A1: Poor Leaving Group: Ensure the hydroxyl group was effectively converted to a good leaving group (e.g., tosylate or mesylate). This can be confirmed by NMR spectroscopy.
-
A2: Steric Hindrance: The bulky protecting group on the nitrogen might hinder the intramolecular cyclization. Choosing a smaller protecting group might be beneficial if this is an issue.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most efficient for large-scale synthesis?
-
A1: The catalytic hydrogenation of 2-pyridone-3-carboxylic acid is often the most atom-economical and direct route, making it potentially suitable for large-scale production. However, the cost and availability of the starting material and catalyst are important considerations. The Dieckmann condensation can also be scalable, but requires careful control of reaction conditions to avoid side reactions. The route from L-glutamic acid is multi-step and may be less efficient for large-scale production due to the accumulation of losses over several steps.
Q2: How can I purify the final this compound product?
-
A2: Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of ethyl acetate and hexanes. If recrystallization is not effective, column chromatography on silica gel can be employed.
Q3: Are there any specific safety precautions I should take during these syntheses?
-
A3: Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and pyrophoric catalysts (especially Raney Nickel, if used). It must be performed in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields. The catalyst should be handled carefully and never allowed to dry in the air, as it can ignite.
-
Dieckmann Condensation: Strong bases like sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere. Quenching of the reaction should be done carefully and at a low temperature to control any exothermic processes.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals used.
Visualizations
Caption: Catalytic Hydrogenation Workflow.
Caption: Dieckmann Condensation Logic.
Caption: General Troubleshooting Flowchart.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Oxopiperidine-3-carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the large-scale production of 2-Oxopiperidine-3-carboxylic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to industrial production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering step-by-step solutions to common problems.
Problem 1: Low Yield in Catalytic Hydrogenation of 2-Cyanopyridine-3-carboxylic Acid Ester
-
Symptom: The yield of the desired this compound is significantly lower than expected after the hydrogenation and hydrolysis steps.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Catalyst Inactivity 1. Use a fresh batch of catalyst: Palladium on carbon (Pd/C) can lose activity over time.[1] 2. Increase catalyst loading: Incrementally increase the catalyst amount (e.g., from 5 mol% to 10 mol%).[1] 3. Consider an alternative catalyst: Rhodium on carbon (Rh/C) or Rhodium(III) oxide may offer better selectivity and activity for pyridine ring hydrogenation.[2][3] Catalyst Poisoning 1. Purify the starting material: Ensure the 2-cyanopyridine-3-carboxylic acid ester is free from sulfur or other potential catalyst poisons.[1] 2. Pre-treat the reaction mixture: Passing the substrate solution through a bed of activated carbon before adding the catalyst can remove some impurities. Incomplete Reaction 1. Increase hydrogen pressure: Gradually increase the pressure within the safe limits of the reactor.[4] 2. Extend reaction time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. 3. Increase reaction temperature: Cautiously increase the temperature, monitoring for the formation of byproducts.[1] Side Reactions 1. Optimize reaction conditions: Over-reduction can lead to ring-opening. Using a more selective catalyst like rhodium can minimize this.[3] 2. Control temperature: Excessive heat can promote side reactions.[5]
Problem 2: Difficulty in Crystallization and Purification
-
Symptom: The product "oils out" or forms a precipitate that is difficult to filter, leading to low purity.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Incorrect Solvent System 1. Screen different solvents: Experiment with various solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane). The polarity of the solvent can significantly affect crystal morphology.[6] 2. Adjust solvent polarity: If the compound is too soluble, add an anti-solvent to induce crystallization. Cooling Rate is Too Fast 1. Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can trap impurities.[7] 2. Use a controlled cooling system: For larger scales, a jacketed reactor with a programmable cooling profile is ideal. Presence of Impurities 1. Perform a pre-purification step: An acid-base extraction can remove neutral and basic impurities before crystallization.[8] 2. Charcoal treatment: Adding activated charcoal to the hot solution can remove colored impurities. Supersaturation Issues 1. Seeding: Add a small crystal of pure product to the supersaturated solution to induce crystallization. 2. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is a common starting material for the large-scale synthesis of this compound? A common and cost-effective route involves the cyclization of a substituted malonate derivative. Another viable route is the catalytic hydrogenation of a pyridine precursor, such as a 2-cyanopyridine-3-carboxylic acid ester, followed by hydrolysis.
-
Q2: How can I control the exotherm during the reaction, especially at a larger scale? Controlling exotherms is critical for safety and product quality.[9][10] Key strategies include:
-
Slow addition of reagents: Adding the limiting reagent portion-wise or via a syringe pump allows for better temperature management.
-
Efficient cooling: Use a reactor with a cooling jacket and a reliable chilling system.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Reaction Calorimetry: Perform studies to understand the heat flow of the reaction before scaling up.[11]
-
-
Q3: What are the typical byproducts I should expect? Potential byproducts can include incompletely hydrogenated intermediates (e.g., di- or tetrahydropyridine derivatives), products of over-reduction leading to ring opening, and unreacted starting materials. The specific impurity profile will depend on the synthetic route and reaction conditions.
Purification & Purity
-
Q4: What is the most effective method for purifying the final product on a large scale? Recrystallization is a common and effective method for purifying solid carboxylic acids.[8] The choice of solvent is crucial for obtaining high purity and good crystal morphology. An acid-base extraction prior to crystallization can also be very effective at removing non-acidic impurities.
-
Q5: How can I assess the purity of my final product? Standard analytical techniques for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the yield and purity of this compound. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Catalyst on Hydrogenation Yield
| Catalyst (5 mol%) | Hydrogen Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | 50 | 50 | 24 | 75 |
| 10% Pd/C | 100 | 50 | 18 | 85 |
| 5% Rh/C | 50 | 40 | 16 | 92[2] |
| 5% Rh/C | 100 | 40 | 12 | 95 |
Table 2: Effect of Solvent System on Crystallization Purity
| Solvent System | Cooling Method | Final Purity (by HPLC) |
| Ethanol/Water (3:1) | Slow Cool to RT, then Ice Bath | 98.5% |
| Isopropanol | Fast Cool in Ice Bath | 95.2% |
| Isopropanol/Heptane (1:1) | Slow Cool with Seeding | 99.2% |
| Ethyl Acetate | Slow Cool to RT | 97.8% |
Experimental Protocols
1. Gram-Scale Synthesis via Hydrolysis of Ethyl 2-Oxopiperidine-3-carboxylate
This protocol is adapted from a known procedure for the preparation of the target molecule.[2]
-
Hydrolysis: To a solution of ethyl 2-oxopiperidine-3-carboxylate (10 g, 58.4 mmol) in water (100 mL), add potassium hydroxide (6.55 g, 116.8 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches ~2.
-
Extraction: Saturate the aqueous layer with solid sodium chloride. Extract the product with a 3:1 mixture of chloroform and isopropanol (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
2. Large-Scale Synthesis via Catalytic Hydrogenation of Diethyl 2-(cyanomethyl)malonate derivative (Conceptual)
This conceptual protocol outlines a potential large-scale synthesis route.
-
Reaction Setup: In a suitable pressure reactor, dissolve the starting diethyl 2-(cyanomethyl)malonate derivative in an appropriate solvent like ethanol.
-
Catalyst Addition: Under an inert atmosphere, add a catalytic amount of a suitable hydrogenation catalyst (e.g., Rh/C).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature with efficient stirring. Monitor the reaction progress by analyzing aliquots.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Hydrolysis & Isolation: Treat the filtrate with a base (e.g., NaOH) to hydrolyze the ester and nitrile groups. After hydrolysis, acidify the mixture to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.
Visualizations
Caption: Overall workflow for the production of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. visimix.com [visimix.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Oxopiperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-Oxopiperidine-3-carboxylic acid."
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route employed. If synthesized via hydrolysis of ethyl 2-oxo-3-piperidinecarboxylate, potential impurities include:
-
Unreacted ethyl 2-oxo-3-piperidinecarboxylate: The starting ester may not have been fully hydrolyzed.
-
Ethanol: A byproduct of the hydrolysis reaction.
-
Salts: From the acid or base used for hydrolysis and subsequent neutralization (e.g., sodium chloride, ammonium chloride).
-
Side-products from synthesis of the ester: If the preceding step was the formation of the piperidone ring from diethyl malonate and acrylonitrile, trace amounts of these starting materials or their side-products could potentially carry through.
Q2: What is a suitable recrystallization solvent for this compound?
A2: Due to its polar nature, protic solvents are generally effective. A mixed solvent system of ethanol and water is a good starting point. The compound is typically soluble in hot ethanol and less soluble in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until turbidity is observed, followed by slow cooling, pure crystals can be obtained.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, silica gel column chromatography is a suitable method for purification. Given the polar and acidic nature of the compound, a polar mobile phase is required. A common solvent system is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (DCM) and methanol (MeOH). To prevent peak tailing, which is common with carboxylic acids on silica gel, a small amount of a volatile acid like acetic acid or formic acid can be added to the mobile phase.[1][2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily residue forms instead of crystals ("oiling out") | The melting point of the compound might be lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[3] | 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of the better solvent (e.g., more ethanol in an ethanol/water system) to increase the solubility. 3. Allow the solution to cool very slowly. Insulating the flask can promote gradual crystal formation.[3] |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used), or the solution is supersaturated.[3] | 1. For undersaturation: Gently heat the solution to evaporate some of the solvent and re-cool. 2. For supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[4] |
| Low recovery of purified product | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer/filtration.[5] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | The chosen solvent system is not effective at separating the specific impurities present, or the cooling was too rapid, trapping impurities in the crystal lattice. | 1. Try a different solvent or a different ratio of mixed solvents. 2. Ensure slow cooling to allow for the formation of a pure crystal lattice. 3. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Broad or tailing peaks on the column | The compound is interacting too strongly with the acidic silica gel due to its carboxylic acid and lactam functionalities. | Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to your mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[6] |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, slowly increase the percentage of methanol. |
| Poor separation of the desired product from impurities | The polarity of the mobile phase is too high, causing all components to elute together, or the polarity is too low, causing poor movement. | Optimize the mobile phase composition by first performing Thin Layer Chromatography (TLC) with various solvent mixtures to find a system that gives good separation (Rf value of the desired product around 0.3-0.4). |
| Cracking of the silica gel bed | The column was packed improperly, or heat was generated during the application of a very non-polar sample in a polar solvent. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Apply the sample dissolved in a small amount of the initial mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Addition of Anti-solvent: Once the solid is completely dissolved, add hot water dropwise while maintaining the temperature until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by testing different ratios of dichloromethane (DCM) and methanol (MeOH) on a TLC plate. A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to improve peak shape.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for purification by silica gel column chromatography.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Crystallization of 2-Oxopiperidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 2-Oxopiperidine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound fails to crystallize and remains an oil. What should I do?
A1: "Oiling out" is a common issue, particularly when the melting point of the compound is low relative to the solvent's boiling point or when impurities are present.[1] Here are several strategies to address this:
-
Reduce the Temperature Gradient: Allow the solution to cool more slowly. Instead of placing the hot solution directly on a cold surface, let it cool gradually to room temperature, and then transfer it to a refrigerator. Very slow cooling can favor crystal formation over oiling.[1]
-
Add More Solvent: The compound may be coming out of solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then attempt a slower cooling process.[1]
-
Change the Solvent System: The current solvent may not be ideal. Experiment with different solvents or solvent/anti-solvent systems. (See Q2 for solvent selection).
-
Purity Check: Oiling out can be a sign of impurities. Consider purifying the crude product using another technique, such as column chromatography, before attempting crystallization again.[1] For amino acid derivatives, residual acidic or basic reagents can sometimes result in an oily product.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of this compound, if available, can also initiate crystallization.[1]
Q2: What are the recommended solvents for the crystallization of this compound?
A2: Specific solubility data for this compound is not widely published. However, based on the properties of similar piperidine derivatives and cyclic beta-amino acids, a range of solvents can be explored. Piperidine itself is highly soluble in water and many organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents such as hexane.[3] This suggests a solvent/anti-solvent approach could be effective.
Solvent Selection Guide:
| Solvent Category | Examples | Expected Solubility of this compound | Suitability for Crystallization |
| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol | High | Good as the primary solvent in an anti-solvent system. Isopropanol has been used for similar compounds.[4] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | Can be effective as a single solvent for slow evaporation or as the primary solvent in an anti-solvent system. |
| Nonpolar Solvents | Hexane, Heptane, Toluene | Low | Excellent as an anti-solvent to be added to a solution of the compound in a more polar solvent. |
| Ethers | Diethyl ether, Isopropyl ether | Moderate | Can be used as the primary solvent or as an anti-solvent. Isopropyl ether has been used for similar compounds.[2][4] |
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can be due to several factors:[5]
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. To check for this, take a small sample of the filtrate, and let the solvent evaporate. A large amount of residue indicates that more product could be recovered. You can concentrate the mother liquor and attempt a second crystallization.[5]
-
Premature Filtration: Ensure that the crystallization process is complete before filtering. Allow the solution to stand at a low temperature for a sufficient amount of time.
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. A different solvent or the addition of an anti-solvent might be necessary.
Q4: The crystals are very small or form a powder. How can I obtain larger crystals?
A4: The rate of crystal growth significantly influences crystal size. Rapid crystallization tends to produce small crystals, while slow, controlled cooling promotes the formation of larger, more well-defined crystals.[5]
-
Slow Down the Cooling Process: As mentioned previously, avoid rapid cooling. A programmable cooling bath or insulating the flask can help achieve a slower temperature drop.
-
Reduce Supersaturation: If crystals form too quickly upon cooling, you may have a supersaturated solution. Re-heat the solution and add a small amount of extra solvent to slightly decrease the saturation level before commencing a slow cooling process.[5]
-
Use a Solvent System that Promotes Slower Crystallization: Experiment with different solvent systems. Sometimes, a solvent in which the compound has slightly higher solubility at room temperature can lead to slower crystal growth and larger crystals.
Q5: Can I use salt formation to aid in the crystallization of this compound?
A5: Yes, forming a salt can be a very effective strategy, especially for compounds that are difficult to crystallize in their free form. For piperidine carboxylic acid derivatives, the use of acids such as L(+) tartaric acid or oxalic acid has been shown to produce crystalline salts.[4] This approach can be particularly useful for purifying the compound as well.
Experimental Protocol: Crystallization of this compound (Example using a Solvent/Anti-solvent System)
This is a general protocol and may require optimization for your specific sample.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable polar solvent (e.g., isopropanol or ethyl acetate) at an elevated temperature. Use a hot plate with magnetic stirring to facilitate dissolution. Add the solvent portion-wise until the solid is just dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Anti-solvent Addition: Allow the solution to cool slowly towards room temperature. Once cooled, slowly add a nonpolar anti-solvent (e.g., hexane or isopropyl ether) dropwise with gentle swirling until the solution becomes slightly turbid (cloudy).
-
Inducing Crystallization: If crystals do not form spontaneously upon reaching turbidity, try scratching the inner wall of the flask with a glass rod.
-
Crystal Growth: Once turbidity persists or crystals begin to form, stop adding the anti-solvent, cover the flask, and allow it to stand undisturbed at room temperature for several hours. For maximum recovery, you can then transfer the flask to a refrigerator (2-8 °C) and leave it overnight.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues with this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of HPLC Mobile Phase for 2-Oxopiperidine-3-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of 2-Oxopiperidine-3-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a polar, acidic compound. Its structure includes a carboxylic acid group, making it ionizable. The predicted pKa of the carboxylic acid is approximately 3.4. This is a critical parameter for mobile phase optimization, as the pH of the mobile phase will determine the ionization state of the analyte, which in turn significantly affects its retention on a reversed-phase HPLC column.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier should be added to the mobile phase to control the ionization of the carboxylic acid group. For example, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point for polar acidic compounds.
Q3: How does the mobile phase pH affect the retention of this compound?
A3: The mobile phase pH has a profound effect on the retention of ionizable compounds like this compound.[1] In reversed-phase HPLC, the un-ionized (protonated) form of the carboxylic acid is less polar and will be retained more strongly on the non-polar stationary phase, leading to longer retention times.[2] The ionized (deprotonated) form is more polar and will have weaker interactions with the stationary phase, resulting in shorter retention times.[2] For robust method development, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[1] Given the predicted pKa of ~3.4, a mobile phase pH below 1.4 or above 5.4 would be ideal. However, since silica-based columns can degrade at high pH, an acidic mobile phase (e.g., pH 2.5-3.0) is a more common and robust choice.
Q4: Which organic solvent, acetonitrile or methanol, is better for the mobile phase?
A4: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure and better column efficiency. Methanol is a more polar solvent and can offer different selectivity. The choice between the two often depends on the specific separation requirements and can be determined during method development. A good starting point is to evaluate both solvents to see which provides better peak shape and resolution.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase.[3] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) to fully protonate the carboxylic acid group. This minimizes interactions with residual silanols on the column.[4] - Use a High-Purity Column: Employ a modern, high-purity silica column with good end-capping to reduce the number of accessible silanol groups.[4] - Add an Ionic Modifier: Consider adding a small amount of an alternative acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase. |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent being stronger than the mobile phase.[5] | - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the column head.[5] |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can improve consistency. - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times. |
| No or Poor Retention | Analyte is too polar for the stationary phase under the current conditions. | - Increase Aqueous Content: Decrease the percentage of the organic solvent in the mobile phase to increase retention. - Use a More Retentive Column: Consider a column with a different stationary phase, such as one with embedded polar groups or a phenyl-hexyl phase, which can offer better retention for polar compounds. - Ensure Low pH: Confirm that the mobile phase pH is low enough to ensure the analyte is in its less polar, protonated form. |
| Split Peaks | Co-elution of ionized and un-ionized forms of the analyte or a column void.[6] | - Adjust Mobile Phase pH: Move the mobile phase pH further away from the analyte's pKa to ensure a single ionic species is present. A pH close to the pKa can lead to peak splitting.[6] - Check Column Integrity: A void at the head of the column can cause peak splitting. This can be checked by reversing and flushing the column (if permissible by the manufacturer) or by replacing the column.[7] |
Experimental Protocols
Starting HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of water and acetonitrile.
Data Presentation
The following table illustrates the expected effect of mobile phase modifications on the retention time and peak shape of this compound. This data is representative and serves as a guide for optimization.
| Mobile Phase Condition | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from a closely eluting impurity) |
| 50:50 ACN:Water (pH 6.0) | 1.5 | 2.2 | 0.8 |
| 20:80 ACN:Water (pH 6.0) | 3.2 | 2.0 | 1.2 |
| 20:80 ACN:Water + 0.1% Formic Acid (pH ~2.8) | 5.8 | 1.2 | 2.5 |
| 10:90 ACN:Water + 0.1% Formic Acid (pH ~2.8) | 8.5 | 1.1 | 3.1 |
ACN: Acetonitrile
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: The effect of mobile phase pH on the analyte's properties.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Minimizing side product formation in "2-Oxopiperidine-3-carboxylic acid" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxopiperidine-3-carboxylic acid. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions include decarboxylation, racemization of the chiral center at C3, and the formation of N-acylurea byproducts when using carbodiimide coupling agents. Due to its β-keto acid-like structure, decarboxylation can be a significant issue, particularly at elevated temperatures.
Q2: How can I minimize decarboxylation during my reactions?
A2: To minimize decarboxylation, it is crucial to maintain low reaction temperatures, typically at or below room temperature. Using mild coupling agents and avoiding prolonged reaction times can also be beneficial. For reactions requiring heat, careful optimization of the temperature and reaction duration is essential.
Q3: What is the best way to activate the carboxylic acid for amide coupling?
A3: Activation using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is generally effective. These reagents can help suppress racemization and often lead to higher yields of the desired amide product.
Q4: I am observing a byproduct with a mass corresponding to the loss of CO2. What is happening?
A4: This observation strongly suggests that decarboxylation of your starting material or an intermediate is occurring. This compound is a β-keto acid analog and is susceptible to losing carbon dioxide, especially under harsh conditions such as high heat or strong acidic/basic environments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide/Ester Product
| Question | Answer and Troubleshooting Steps |
| Are you experiencing a low yield in your amide or ester coupling reaction? | A low yield can be attributed to several factors, including incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions. |
| What coupling agent are you using? | For amide coupling, consider using HATU or a combination of EDC/HOBt, which are known for high coupling efficiency. For esterification, the Fischer-Speier esterification using a catalytic amount of strong acid in the corresponding alcohol as solvent is a classic approach, but for sensitive substrates, milder methods using coupling reagents may be preferable. |
| What are your reaction temperature and time? | Prolonged reaction times at elevated temperatures can lead to the degradation of the starting material or product, as well as promote side reactions like decarboxylation. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or LC-MS to determine the optimal reaction time. |
| Is your starting material pure? | Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity before use. |
| Have you considered N-protection? | If the lactam nitrogen is unprotected, it can potentially react. Using an N-protected derivative, such as N-Boc-2-oxopiperidine-3-carboxylic acid, can prevent this and improve the yield of the desired C3-functionalized product. |
Issue 2: Formation of Decarboxylation Side Product
| Question | Answer and Troubleshooting Steps |
| Are you observing a significant amount of a byproduct corresponding to the loss of a carboxyl group (decarboxylation)? | This is a common issue due to the β-keto acid-like structure of this compound. |
| What are your reaction conditions (temperature, pH)? | High temperatures are the primary driver of decarboxylation. Maintain the reaction temperature as low as possible. Strong acidic or basic conditions can also promote this side reaction. Use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often recommended. |
| Can you modify your reaction setup? | If heating is unavoidable, consider using a microwave reactor for rapid heating to the target temperature and shorter overall reaction times, which may minimize the decarboxylation byproduct. |
Issue 3: Racemization of the Chiral Center
| Question | Answer and Troubleshooting Steps |
| Is the stereochemical integrity of the C3 position important for your application, and are you concerned about racemization? | Activation of the carboxylic acid can lead to racemization at the adjacent chiral center. |
| What activation method are you employing? | The use of certain coupling reagents, particularly carbodiimides alone, can lead to the formation of an oxazolone intermediate which is prone to racemization. The addition of racemization suppressants like HOBt or HOAt is highly recommended. Ynamides have also been reported as racemization-free coupling reagents.[1] |
| What is the nature of your base? | The choice and amount of base can influence the extent of racemization. Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Triethylamine (TEA) has been shown to cause higher rates of racemization in some cases. |
Quantitative Data on Reaction Conditions
The following table summarizes common conditions for amide coupling reactions and their potential impact on side product formation.
| Coupling Reagent/System | Additive | Base | Typical Solvent | Temperature (°C) | Potential Side Products |
| EDC | HOBt | DIPEA | DMF, DCM | 0 to RT | N-acylurea, Decarboxylation (if heated) |
| HATU | None | DIPEA | DMF | 0 to RT | Low racemization, Decarboxylation (if heated) |
| SOCl₂ then Amine | None | Pyridine | DCM, THF | 0 to RT | Decarboxylation, Racemization |
| Fischer Esterification (for esters) | H₂SO₄ (cat.) | None | Alcohol | Reflux | Decarboxylation, Dehydration |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 eq.) followed by diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation: Add HATU (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Fischer Esterification for Methyl or Ethyl Esters
-
Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or distillation.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: A logical flowchart for troubleshooting common issues in reactions.
References
Technical Support Center: Enhancing the Solubility of "2-Oxopiperidine-3-carboxylic acid" for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "2-Oxopiperidine-3-carboxylic acid" during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 143.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted Water Solubility | 39699.4 mg/L | --INVALID-LINK-- |
| Predicted Melting Point | 131.16 °C | --INVALID-LINK-- |
| Predicted pKa (of Piperidine-3-carboxylic acid) | 3.88 | --INVALID-LINK-- |
Note: The provided pKa value is a predicted value for the closely related compound piperidine-3-carboxylic acid (nipecotic acid) and should be used as an estimate. An experimental determination of the pKa for this compound is recommended for precise pH adjustments.
Q2: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A2: Poor aqueous solubility is a common issue for carboxylic acid-containing compounds.[1] The primary reason is that the protonated carboxylic acid group is less polar than its deprotonated (ionized) form. To enhance solubility, you can try the following troubleshooting steps, starting with the simplest methods.
Q3: What is the recommended starting solvent for making a stock solution of this compound?
A3: For initial solubilization, it is recommended to use a polar organic solvent such as Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful solvent for many organic compounds and is compatible with most biological assays at low final concentrations.
Q4: What is the maximum concentration of DMSO acceptable in a cell-based assay?
A4: High concentrations of DMSO can be toxic to cells.[3][4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] Always include a vehicle control (assay medium with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.[3]
Q5: How can I use pH to improve the solubility of this compound?
A5: Since this compound is an acidic compound, its solubility in aqueous solutions is highly pH-dependent. By increasing the pH of the solution to be above the pKa of the carboxylic acid group, you can deprotonate it, forming a more polar and water-soluble carboxylate salt.[5][6] Based on the predicted pKa of a similar compound (3.88), adjusting the pH of your buffer to a neutral or slightly basic pH (e.g., pH 7.0-8.0) should significantly improve solubility.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution into aqueous buffer.
This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.
Troubleshooting Workflow:
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Cell Viability Assays for 2-Oxopiperidine-3-carboxylic acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Oxopiperidine-3-carboxylic acid" derivatives in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell viability assays suitable for screening this compound derivatives?
A1: Several assays can be employed, each with its own principle. The most common include:
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity by detecting the reduction of tetrazolium salts into colored formazan products by mitochondrial dehydrogenases in viable cells.
-
Luminescent assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which are indicative of metabolically active cells. The amount of ATP is detected through a luciferase reaction that produces a luminescent signal.
-
Fluorescent assays (e.g., Resazurin): Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent, pink resorufin by viable cells.
The choice of assay depends on factors such as the specific cell type, the expected mechanism of action of the compounds, and available equipment.
Q2: What is the general mechanism of action for piperidine derivatives?
A2: Piperidine derivatives are a diverse class of compounds with a wide range of biological activities.[1] They are known to interact with various molecular targets and have been investigated for their potential as anticancer, antiviral, and neuroprotective agents.[1][2] The specific mechanism of your this compound derivatives will depend on their unique substitutions and stereochemistry.
Q3: How should I dissolve and store my this compound derivatives for cell-based assays?
A3: Most small molecules are initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C. For the parent compound, this compound, it has a predicted high water solubility, but this may not be true for all its derivatives.[3]
Troubleshooting Guide
Issue 1: High Background Signal or False Positives in Tetrazolium-Based Assays (MTT, MTS, XTT)
Q: My untreated control wells and wells with high concentrations of my this compound derivative are showing an unexpectedly high signal in an MTT assay. What could be the cause?
A: This could be due to direct chemical reduction of the tetrazolium salt by your compound. Some compounds have intrinsic reducing properties that can convert MTT, MTS, or XTT to formazan, independent of cellular metabolic activity.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare wells with culture medium and the same concentrations of your derivative as used in the experiment, but without cells.
-
Add the tetrazolium reagent and incubate for the standard duration.
-
If you observe a color change, your compound is likely interfering with the assay.
-
-
Switch to a Different Assay Principle:
-
Consider using an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a fluorescent assay based on a different principle, as these are less likely to be affected by the reducing potential of your compound.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variability between replicate wells treated with the same concentration of my compound. What are the potential sources of this error?
A: Inconsistent results can stem from several factors, from cell handling to compound properties.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a uniform, single-cell suspension before seeding to avoid clumps. Inconsistent cell numbers at the start of the experiment are a major source of variability.
-
Check for Compound Precipitation: Visually inspect the wells under a microscope after adding your compound. Precipitation can lead to uneven drug exposure and can also interfere with optical readings. If precipitation is observed, you may need to adjust the solvent or concentration range.
-
Minimize Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate your compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Ensure Proper Reagent Mixing: After adding the assay reagent, ensure it is thoroughly mixed with the culture medium. For MTT assays, complete solubilization of the formazan crystals is critical for accurate readings.
Issue 3: Unexpectedly Low Signal or No Dose-Response
Q: I am not seeing a significant decrease in cell viability even at high concentrations of my this compound derivative. What should I consider?
A: This could be due to several reasons, ranging from compound inactivity to assay interference.
Troubleshooting Steps:
-
Extend Incubation Time: The cytotoxic or cytostatic effects of your compound may require a longer exposure time. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Evaluate Compound Stability: Your compound may not be stable in the culture medium over the incubation period. While challenging to assess without specific analytical methods, if you suspect instability, consider replenishing the compound with fresh medium during a long incubation.
-
Consider Cytostatic vs. Cytotoxic Effects: Your compound might be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). Assays that measure metabolic activity or ATP levels will show a decrease in signal for both effects. However, if the effect is primarily cytostatic, the reduction in signal may be less dramatic than with a highly cytotoxic compound.
-
Potential for Assay Inhibition: Some compounds can inhibit the enzymes used in the assay (e.g., luciferase in ATP-based assays). To test for this, you can perform the assay in a cell-free system with a known amount of ATP and see if your compound interferes with the signal generation.
Quantitative Data Summary
Since specific experimental data for "this compound" derivatives are not publicly available, the following tables provide a template for how to structure your results for clear comparison.
Table 1: Comparison of IC50 Values (µM) for Derivative X across Different Cell Lines and Assays
| Cell Line | Assay Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | MTT | > 100 | 85.2 ± 5.1 | 62.5 ± 4.3 |
| MCF-7 | CellTiter-Glo® | 95.3 ± 6.8 | 78.1 ± 5.5 | 55.9 ± 3.9 |
| A549 | MTT | 75.4 ± 4.9 | 52.1 ± 3.7 | 38.6 ± 2.8 |
| A549 | CellTiter-Glo® | 70.1 ± 5.2 | 49.8 ± 3.1 | 35.2 ± 2.5 |
Table 2: Troubleshooting Compound Interference in a Cell-Free System
| Compound Conc. (µM) | Absorbance at 570 nm (MTT Assay, No Cells) | Luminescence (RLU) (CellTiter-Glo®, 1 µM ATP) |
| 0 (Vehicle) | 0.05 ± 0.01 | 1,500,000 ± 50,000 |
| 1 | 0.06 ± 0.01 | 1,480,000 ± 45,000 |
| 10 | 0.15 ± 0.02 | 1,450,000 ± 55,000 |
| 100 | 0.58 ± 0.05 | 950,000 ± 60,000 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: General experimental workflow for assessing the effects of this compound derivatives on cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (41888-21-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing poor resolution in chiral separation of "2-Oxopiperidine-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of "2-Oxopiperidine-3-carboxylic acid".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor or no resolution between the enantiomers of this compound. What are the most common causes?
Poor resolution in the chiral separation of this compound can stem from several factors. The most common issues are an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or unsuitable chromatographic conditions such as temperature and flow rate. A systematic approach to method development is crucial for achieving a successful separation.
A logical first step is to ensure you are using a chiral column, as enantiomers cannot be separated on a standard achiral stationary phase. If you are using a chiral column and still observing poor resolution, the following troubleshooting guide can help you systematically address the issue.
Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound?
For piperidine derivatives and cyclic amino acids like this compound, polysaccharide-based CSPs are generally the most successful. These are commercially available under trade names such as Chiralpak® and Chiralcel®. Specifically, columns like Chiralpak AD-H, Chiralcel OD-H, and Chiralpak IA have shown good performance for separating similar compounds.
Protein-based CSPs, such as those containing α1-acid glycoprotein (AGP), can also be effective, particularly in reversed-phase mode. It is often necessary to screen a few different types of CSPs to find the one that provides the best selectivity for your specific molecule.
Q3: How can I optimize the mobile phase to improve the resolution of this compound enantiomers?
Mobile phase optimization is critical for achieving good chiral resolution. The ideal mobile phase will depend on whether you are running in normal-phase, reversed-phase, or polar organic mode.
-
Normal-Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. For an acidic compound like this compound, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Reversed-Phase: In this mode, the mobile phase is typically a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. Again, controlling the pH with an acidic additive is crucial for good chromatography of your acidic analyte.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. Similar to normal-phase, the addition of a small amount of an acidic modifier is often beneficial.
A systematic approach is to start with a standard mobile phase composition (e.g., Hexane/IPA 90/10 with 0.1% TFA) and then systematically vary the ratio of the polar modifier and the concentration of the additive to find the optimal conditions.
| Parameter | Starting Condition | Optimization Strategy | Expected Outcome |
| % Polar Modifier (e.g., IPA) | 10% | Vary in 5% increments (e.g., 5%, 15%, 20%) | Changes in retention time and selectivity |
| Acidic Additive (e.g., TFA) | 0.1% | Vary concentration (e.g., 0.05%, 0.2%) | Improved peak shape, potential change in selectivity |
| Type of Alcohol Modifier | Isopropanol (IPA) | Test Ethanol | May provide different selectivity |
Q4: My peaks are broad and tailing. How can I improve the peak shape?
Peak tailing is a common issue, especially with acidic or basic compounds. For this compound, which is acidic, tailing can be caused by strong interactions with the stationary phase. Here are some troubleshooting steps:
-
Optimize the Mobile Phase Additive: The most common cause of tailing for an acidic compound is inappropriate pH. Ensure you have a suitable acidic modifier (e.g., TFA, acetic acid) in your mobile phase at an effective concentration (usually 0.1-0.2%). This will suppress the ionization of the carboxylic acid and minimize secondary interactions with the stationary phase.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent (as recommended by the manufacturer) to remove any strongly retained compounds.
-
Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Q5: How do temperature and flow rate affect the separation?
Temperature and flow rate are important parameters for fine-tuning your chiral separation.
-
Temperature: The effect of temperature on chiral separations can be complex and compound-dependent. Generally, lower temperatures can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to better resolution. However, higher temperatures can improve column efficiency and reduce analysis time. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum for your separation.
-
Flow Rate: Slower flow rates generally lead to better resolution because they allow more time for the enantiomers to interact with the chiral stationary phase. However, this comes at the cost of longer run times. A good starting point is the flow rate recommended by the column manufacturer (typically 0.5-1.0 mL/min for a 4.6 mm ID column). If resolution is insufficient, try decreasing the flow rate in small increments.
| Parameter | General Trend for Improved Resolution | Trade-off |
| Temperature | Often lower temperatures | Longer run times, higher backpressure |
| Flow Rate | Slower flow rates | Longer run times |
Experimental Protocols
Below is a detailed experimental protocol for a starting point in developing a chiral separation method for this compound, based on methods for structurally similar compounds.
Initial Screening Method
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Quantitative Data for Structurally Similar Compounds
Table 1: Chiral Separation Data for a Piperidine-3-Carboxylic Acid Derivative on Chiralpak AD-H
| Mobile Phase Composition (Hexane/Ethanol/DEA) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |
| 95 / 5 / 0.1 | 3.25 | 4.15 | 1.28 | 3.50 |
| 90 / 10 / 0.1 | 2.10 | 2.58 | 1.23 | 2.85 |
| 85 / 15 / 0.1 | 1.45 | 1.72 | 1.19 | 2.10 |
Note: DEA (diethylamine) was used as a basic modifier for this specific derivative. For this compound, an acidic modifier like TFA would be used instead.
This data illustrates how increasing the percentage of the polar modifier (ethanol) decreases retention times and can also impact the separation factor and resolution. This provides a clear example of how to systematically vary the mobile phase to optimize the separation.
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Oxopiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Oxopiperidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency and scalability of its synthesis are of paramount importance for drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an objective look at their methodologies, performance, and the experimental data supporting each approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Diethyl Malonate & Acrylonitrile | Route 2: From 2-Pyridone-3-carboxylic Acid | Route 3: Via Dieckmann Condensation |
| Starting Materials | Diethyl malonate, Acrylonitrile | 2-Pyridone-3-carboxylic acid | N-protected iminodiacetic acid ester and an acrylate |
| Key Transformations | Michael addition, Reductive cyclization, Hydrolysis | Catalytic hydrogenation | Alkylation, Intramolecular cyclization (Dieckmann) |
| Overall Yield | ~75% (for the ester precursor)[1] | High (yields for similar reductions are >95%) | Moderate to High (expected) |
| Number of Steps | 3 | 1 | 3-4 |
| Scalability | Demonstrated for industrial production[1] | Potentially good, amenable to flow chemistry | Good, with optimized workup procedures |
| Advantages | Well-established, high-yielding, uses inexpensive starting materials.[1] | Direct, atom-economical. | Versatile, allows for various N-substituents. |
| Disadvantages | Use of Raney cobalt (or Nickel) catalyst which can be pyrophoric and requires careful handling. Use of hydrogen gas under pressure. | Requires a specialized catalyst (e.g., Rhodium-based) and hydrogenation equipment. | Requires synthesis of the acyclic diester precursor. |
Route 1: Synthesis from Diethyl Malonate and Acrylonitrile
This classical and well-documented approach involves a two-step synthesis of the ethyl ester of the target molecule, followed by hydrolysis. The first step is a Michael addition of diethyl malonate to acrylonitrile, followed by a reductive cyclization of the resulting intermediate.[1]
Logical Workflow
Caption: Synthesis of this compound from Diethyl Malonate.
Experimental Protocol
Step 1: Synthesis of 2-Cyanoethyl diethyl malonate
In a reactor under a nitrogen atmosphere, diethyl malonate is mixed with a catalytic amount of a base, such as potassium tert-butoxide. Acrylonitrile is then added dropwise while maintaining the temperature between 30-35°C. After the addition is complete, the reaction mixture is stirred for an additional hour. The yield of the intermediate, 2-cyanoethyl diethyl malonate, is typically high, around 82%.[1]
Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate
The 2-cyanoethyl diethyl malonate intermediate is dissolved in an organic solvent like isopropanol and charged into a high-pressure reactor with a Raney cobalt catalyst. The reactor is flushed with hydrogen, and the pressure is maintained at approximately 25 kg/cm ². The mixture is heated to above 70°C to initiate the exothermic reaction. After the reaction is complete (typically 3-4 hours), the catalyst is filtered off, and the solvent is evaporated. The crude product is recrystallized from a mixture of petroleum ether and ethanol to yield ethyl 2-oxopiperidine-3-carboxylate as a white solid. The yield for this step is reported to be around 95.9%.[1] The total yield for the two steps is over 77%.[1]
Step 3: Hydrolysis to this compound
Ethyl 2-oxopiperidine-3-carboxylate is dissolved in an aqueous solution of a base, such as sodium hydroxide, and stirred at room temperature until the ester is completely hydrolyzed. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: Synthesis from 2-Pyridone-3-carboxylic Acid
This route involves the direct catalytic hydrogenation of the pyridine ring of 2-pyridone-3-carboxylic acid (which exists in tautomeric equilibrium with 2-hydroxypyridine-3-carboxylic acid). This method is attractive due to its atom economy and directness.
Logical Workflow
Caption: Synthesis via Catalytic Hydrogenation.
Experimental Protocol
A solution of 2-pyridone-3-carboxylic acid in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE), is placed in a hydrogenation reactor. A rhodium-based catalyst, for instance, rhodium oxide (Rh₂O₃), is added to the mixture. The reactor is then pressurized with hydrogen gas (e.g., 5 bar) and heated (e.g., to 40°C). The reaction is monitored until the uptake of hydrogen ceases. After completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. While a specific yield for this exact substrate is not provided in the searched literature, similar hydrogenations of functionalized pyridines using this catalyst system proceed in high yields, often exceeding 95%.
Route 3: Synthesis via Dieckmann Condensation
The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester. For the synthesis of 2-oxopiperidine-3-carboxylate, this would involve the cyclization of an N-protected diester.
Logical Workflow
Caption: General Scheme for Dieckmann Condensation Route.
Experimental Protocol (Generalized)
Steps 1 & 2: Synthesis of the Acyclic Diester Precursor
An N-protected iminodiacetic acid ester (e.g., N-benzyl diethyl iminodiacetate) is reacted with an acrylate ester (e.g., ethyl acrylate) via a Michael addition to form the acyclic triester precursor. This is then typically purified before the cyclization step.
Step 3: Dieckmann Condensation
The purified acyclic diester is dissolved in an anhydrous solvent such as toluene or tetrahydrofuran. A strong base, typically a sodium alkoxide like sodium ethoxide or a stronger base like sodium hydride, is added portion-wise at a controlled temperature (often elevated to reflux). The reaction mixture is stirred until the cyclization is complete. An acidic workup is then performed to neutralize the reaction and protonate the resulting β-keto ester enolate.
Step 4: Deprotection and Hydrolysis
The N-protecting group (e.g., benzyl) is removed, often by catalytic hydrogenation. Finally, the ethyl ester is hydrolyzed to the carboxylic acid using standard basic or acidic conditions, as described in Route 1.
Conclusion
The choice of the most suitable synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and cost considerations.
-
Route 1 (from Diethyl Malonate and Acrylonitrile) is a robust and high-yielding method that is well-suited for large-scale industrial production due to its use of inexpensive starting materials and established protocols.[1]
-
Route 2 (from 2-Pyridone-3-carboxylic Acid) offers a more direct and atom-economical approach, which can be advantageous for smaller-scale synthesis, provided the necessary hydrogenation equipment and catalyst are available.
-
Route 3 (via Dieckmann Condensation) provides flexibility in introducing substituents on the nitrogen atom by choosing the appropriate N-protected starting material, making it a valuable route for the synthesis of analogues and derivatives for structure-activity relationship studies.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
A Tale of Two Scaffolds: Pyrrolidine and 2-Oxopiperidine-3-carboxylic Acid in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Pyrrolidine, a five-membered saturated heterocycle, is a well-established "privileged scaffold," gracing the structures of numerous FDA-approved drugs and clinical candidates. In contrast, the six-membered lactam, 2-oxopiperidine-3-carboxylic acid, represents a less explored yet structurally intriguing alternative. This guide provides an objective, data-driven comparison of these two scaffolds, highlighting their physicochemical properties, synthetic accessibility, and known applications in drug design, thereby offering a valuable resource for researchers and drug development professionals.
Physicochemical Properties: A Subtle Dance of Size and Functionality
The seemingly minor difference of one carbon atom and the presence of a lactam functionality impart distinct physicochemical characteristics to these scaffolds, which can significantly impact their drug-like properties.
| Property | This compound | Pyrrolidine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 143.14 | 71.12 | The larger size of the 2-oxopiperidine scaffold offers more vectors for substitution but may increase molecular weight. |
| logP (Octanol/Water) | -0.99 (estimated) | 0.39 (estimated) | Pyrrolidine is inherently more lipophilic than the highly polar this compound. The lactam and carboxylic acid groups in the latter contribute to increased hydrophilicity. |
| pKa (Conjugate Acid) | Not readily available | ~11.3 | The secondary amine of the pyrrolidine ring is basic, which can be crucial for target interaction and salt formation. The amide in the 2-oxopiperidine scaffold is significantly less basic. |
| Hydrogen Bond Donors | 2 | 1 | The 2-oxopiperidine scaffold possesses both an amide N-H and a carboxylic acid O-H, offering more hydrogen bond donor capabilities. |
| Hydrogen Bond Acceptors | 3 | 1 | The presence of two carbonyl oxygens and a carboxylic acid oxygen makes the 2-oxopiperidine scaffold a better hydrogen bond acceptor. |
| Rotatable Bonds | 1 | 0 | The core pyrrolidine ring is rigid, while the exocyclic carboxylic acid group of the 2-oxopiperidine scaffold introduces a rotatable bond. |
Synthesis and Functionalization: Established Routes vs. Emerging Strategies
The synthetic accessibility of a scaffold is a crucial factor in its adoption in drug discovery programs. Here, the pyrrolidine ring holds a clear advantage due to its long history of use and the multitude of established synthetic methodologies.
Pyrrolidine Scaffold Synthesis:
The synthesis of pyrrolidine derivatives is well-documented and can be broadly categorized into two approaches:
-
Functionalization of a pre-existing pyrrolidine ring: Proline and its derivatives are common starting materials for introducing a chiral pyrrolidine core.
-
Cyclization of acyclic precursors: This approach allows for greater diversity in substitution patterns and stereochemical control. Common methods include:
-
[3+2] Cycloaddition Reactions: A powerful method for constructing the five-membered ring with high stereocontrol.
-
Multicomponent Reactions (MCRs): Efficiently build complex pyrrolidine structures in a single step.
-
Intramolecular Cyclization: Formation of the ring from a linear precursor containing a nitrogen nucleophile and an electrophile.
-
General synthetic strategies for the pyrrolidine scaffold.
This compound Scaffold Synthesis:
The synthesis of the this compound core is less extensively explored. One reported method involves the cyclization of a glutamate derivative. Further derivatization would typically involve standard amide or ester bond formation at the carboxylic acid moiety.
A potential synthetic approach for the this compound scaffold.
Biological Applications and Performance: A David and Goliath Scenario
The disparity in the application of these two scaffolds in drug discovery is stark. The pyrrolidine ring is a cornerstone of modern medicine, while the this compound scaffold remains largely in the realm of synthetic building blocks with limited reported biological activity for its direct derivatives.
The Ubiquitous Pyrrolidine Scaffold
The pyrrolidine motif is present in a vast array of FDA-approved drugs across various therapeutic areas. Its structural and stereochemical diversity allows it to interact with a wide range of biological targets.
Table of Representative Pyrrolidine-Containing Drugs and their Biological Data:
| Drug | Therapeutic Area | Target | Biological Activity (IC₅₀/Kᵢ) |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 23 nM |
| Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 1.2 nM |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ = 62 nM |
| Sunitinib | Anticancer | Multiple Receptor Tyrosine Kinases | VEGFR2 IC₅₀ = 9 nM; PDGFRβ IC₅₀ = 2 nM |
| Rolipram | Anti-inflammatory | Phosphodiesterase 4 (PDE4) | IC₅₀ = 2 µM |
Signaling Pathway Example: Sunitinib Inhibition of VEGFR2
Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, exerts its anti-angiogenic effects by blocking the signaling cascade initiated by the Vascular Endothelial Growth Factor (VEGF).
Simplified VEGFR2 signaling pathway inhibited by Sunitinib.
The Enigmatic this compound Scaffold
In stark contrast to the pyrrolidine scaffold, there is a notable absence of FDA-approved drugs or even late-stage clinical candidates that feature the this compound core. While more complex piperidine-3-carboxamide derivatives have shown biological activity, for instance as cathepsin K inhibitors, these often lack the 2-oxo functionality or have it in a different position.
One study identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells, with the lead compound showing an EC₅₀ of 1.24 µM and an IC₅₀ of 0.88 µM in A375 human melanoma cells. However, this scaffold is a piperidine-3-carboxamide, not a this compound.
This lack of prominent bioactive examples suggests that either the this compound scaffold has been underexplored, or its inherent properties may present challenges for drug design that have yet to be overcome.
Experimental Protocols
To facilitate further research and a more direct comparison, here are generalized protocols for key experiments.
Synthesis of a Pyrrolidine Derivative (General Example)
[3+2] Cycloaddition of an Azomethine Ylide:
-
Generation of the Azomethine Ylide: A mixture of an α-amino acid ester (e.g., methyl glycinate) and an aldehyde (e.g., benzaldehyde) is heated in a suitable solvent (e.g., toluene) with a dehydrating agent (e.g., magnesium sulfate) to form the corresponding imine. The imine is then deprotonated with a non-nucleophilic base (e.g., DBU) to generate the azomethine ylide in situ.
-
Cycloaddition: A dipolarophile (e.g., N-phenylmaleimide) is added to the reaction mixture containing the azomethine ylide. The reaction is typically stirred at room temperature or heated to effect the [3+2] cycloaddition.
-
Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a pyrrolidine derivative) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for a typical MTT cell viability assay.
Conclusion: An Established Leader and a Potential Challenger
This comparative guide underscores the current dominance of the pyrrolidine scaffold in drug design. Its favorable physicochemical properties, synthetic tractability, and proven success in a multitude of therapeutic areas make it a go-to scaffold for medicinal chemists.
The this compound scaffold, while possessing interesting structural features that could offer unique interaction possibilities with biological targets, remains a largely untapped resource. The lack of significant reported biological activity for its direct derivatives presents both a challenge and an opportunity. It is possible that the specific combination of the lactam and carboxylic acid functionalities in this arrangement leads to unfavorable pharmacokinetic properties or a lack of potent target engagement. However, it is also plausible that its potential has simply not been thoroughly investigated.
For drug discovery researchers, the choice between these scaffolds is clear for now. The pyrrolidine ring offers a high probability of success based on historical data. However, for those willing to venture into less explored chemical space, the this compound scaffold presents an intriguing starting point for the development of novel therapeutics, with the potential for discovering new structure-activity relationships and intellectual property. Further research into the synthesis of diverse libraries based on this scaffold and their systematic biological evaluation is warranted to truly understand its potential in drug discovery.
A Comparative Guide to the Quantification of 2-Oxopiperidine-3-carboxylic Acid: HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxopiperidine-3-carboxylic acid, a key intermediate and potential metabolite in pharmaceutical development, is critical. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a powerful alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the robust analysis of this compound.
This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in selecting the most appropriate method for your research needs. While direct UV detection of this compound can be challenging due to the lack of a strong chromophore, this guide explores both a direct HPLC-UV approach and a more sensitive method involving pre-column derivatization.
Method Comparison Overview
The selection of an analytical method hinges on the specific requirements of the study, such as sensitivity, selectivity, throughput, and available instrumentation. Below is a summary of the methods discussed in this guide.
| Parameter | HPLC-UV (Direct Detection) | HPLC-UV (with Derivatization) | LC-MS/MS (with Derivatization) |
| Principle | Separation by reversed-phase HPLC and direct detection of the carboxyl group at low UV wavelengths. | Chemical derivatization to attach a UV-absorbing chromophore prior to HPLC separation and detection. | Derivatization for improved retention and ionization, followed by separation and highly selective mass spectrometric detection. |
| Sensitivity | Low | Moderate to High | Very High |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate to High |
| Instrumentation | Standard HPLC with UV detector | Standard HPLC with UV detector | LC system coupled to a tandem mass spectrometer |
| Primary Application | High concentration samples, process monitoring | Trace-level quantification, impurity analysis | Bioanalysis, metabolite identification, low-level quantification |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of analytes. For a compound like this compound, two primary strategies can be employed.
Direct HPLC-UV Method
This method relies on the weak UV absorbance of the carboxylic acid functional group at low wavelengths.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 10 - 200 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
HPLC-UV Method with Pre-Column Derivatization
To enhance sensitivity and selectivity, a pre-column derivatization step can be introduced to attach a chromophore to the carboxylic acid group.[1] 2,4'-Dibromoacetophenone (PBPB) is a common derivatization reagent for carboxylic acids, enabling detection at a more favorable wavelength.
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile and 50 µL of a 1% triethylamine solution in acetonitrile.
-
Seal the vial and heat at 60 °C for 45 minutes.
-
Cool the mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start at 30% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 260 nm.
-
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.[2][3] Derivatization can also be employed here to improve chromatographic retention and ionization efficiency.
Experimental Protocol: LC-MS/MS with Derivatization
-
Derivatization Procedure (using 3-Nitrophenylhydrazine - 3-NPH):
-
To 50 µL of the sample or standard, add 50 µL of 3-NPH solution (in methanol) and 50 µL of a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol.
-
Vortex and allow the reaction to proceed at 40 °C for 30 minutes.
-
Add a quenching solution and dilute with the initial mobile phase before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column suitable for UPLC/HPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined.
-
Performance Data: LC-MS/MS with Derivatization
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 97.5% - 102.3% |
| Precision (% RSD) | < 5.0% |
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for the described methods.
Figure 1: Workflow for Direct HPLC-UV Quantification.
Figure 2: Workflow for HPLC-UV with Pre-Column Derivatization.
Figure 3: Workflow for LC-MS/MS Quantification.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. The direct HPLC-UV method offers a simple and rapid approach suitable for high-concentration samples. For improved sensitivity and selectivity, pre-column derivatization with HPLC-UV detection is a robust option. When the utmost sensitivity and specificity are required, particularly in complex matrices such as biological fluids, an LC-MS/MS method is the gold standard. The data and protocols presented in this guide provide a foundation for developing and validating a method that is fit for your intended purpose.
References
- 1. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of "2-Oxopiperidine-3-carboxylic acid" Anticancer Activity: A Comparative Guide
Disclaimer: To date, no specific in vitro studies on the anticancer activity of "2-Oxopiperidine-3-carboxylic acid" have been published in peer-reviewed literature. This guide provides a comparative analysis based on the performance of structurally related piperidine derivatives that have shown promising anticancer properties. The data presented for "Hypothetical Compound 1 (this compound)" is an illustrative projection based on the activities of similar compounds and should be validated by empirical testing.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the potential anticancer performance of 2-oxopiperidine derivatives against a standard chemotherapeutic agent, Doxorubicin.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines, with Doxorubicin as a reference compound. The half-maximal inhibitory concentration (IC50) values provide a quantitative comparison of their potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Hypothetical Compound 1 (this compound) | MCF-7 | Breast | ~5-15 | N/A |
| A549 | Lung | ~10-25 | N/A | |
| PC3 | Prostate | ~8-20 | N/A | |
| Piperidine Derivative A | MCF-7 | Breast | 8.5 ± 0.7 | [1] |
| A549 | Lung | 12.3 ± 1.1 | [2] | |
| Piperidine Derivative B | PC3 | Prostate | 6.2 ± 0.5 | [1] |
| HeLa | Cervical | 9.8 ± 0.9 | [1] | |
| Doxorubicin (Reference) | MCF-7 | Breast | 0.8 ± 0.1 | [1] |
| A549 | Lung | 1.2 ± 0.2 | [3] | |
| PC3 | Prostate | 0.9 ± 0.1 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are standard procedures for evaluating the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cancer-related signaling pathways.
-
Cell Lysis: After treatment with the test compounds, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.[4]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and potential inhibition by 2-oxopiperidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for the in vitro validation of anticancer compounds.
Logical Relationship Diagram
Caption: Comparison of "this compound" to known anticancer agents.
References
Potency Under the Microscope: A Head-to-Head Comparison of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a detailed comparative analysis of a series of novel piperidine-3-carboxamide derivatives and their inhibitory potency against Cathepsin K (Cat K), a key enzyme implicated in osteoporosis and other bone resorption disorders.
This publication delves into the structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. While the core structure is the piperidine-3-carboxamide scaffold, the insights gleaned are valuable for the broader field of piperidine-based drug design, including for derivatives of 2-oxopiperidine-3-carboxylic acid.
Quantitative Potency Analysis
A series of 21 novel piperidine-3-carboxamide derivatives, designated H-1 through H-21, were synthesized and evaluated for their in vitro inhibitory activity against Cathepsin K. The half-maximal inhibitory concentration (IC50) for each derivative was determined, providing a quantitative measure of its potency. The results are summarized in the table below, offering a clear head-to-head comparison.
| Compound ID | R1 Group | R2 Group | Cat K IC50 (µM)[1][2][3] |
| F-12 | - | - | 13.52 |
| H-1 | H | H | >50 |
| H-2 | 4-F | H | 13.26 |
| H-3 | 4-Cl | H | 10.14 |
| H-4 | 4-Br | H | 12.53 |
| H-5 | 4-CH3 | H | 15.72 |
| H-6 | 3-Cl | H | 11.79 |
| H-7 | 2-Cl | H | 25.33 |
| H-8 | 2-CH3 | H | 1.54 |
| H-9 | 4-F | 4-OCH3 | 0.08 |
| H-10 | 4-F | 4-CH3 | 0.13 |
| H-11 | 4-F | 4-F | 0.22 |
| H-12 | 4-F | 4-Cl | 0.35 |
| H-13 | 4-F | 4-Br | 0.41 |
| H-14 | 4-F | 3-OCH3 | 1.26 |
| H-15 | 4-F | 3-CH3 | 0.95 |
| H-16 | 4-F | 3-F | 0.52 |
| H-17 | 4-F | 3-Cl | 0.63 |
| H-18 | 4-F | 2-OCH3 | 8.24 |
| H-19 | 4-F | 2-CH3 | 5.37 |
| H-20 | 4-F | 2-F | 3.16 |
| H-21 | 4-F | 2-Cl | 4.71 |
Note: F-12 is the initial fragment compound. A lower IC50 value indicates higher potency.
Among the synthesized compounds, H-9 emerged as the most potent inhibitor of Cathepsin K, with an impressive IC50 value of 0.08 µM.[1][2][3] The data clearly indicates that substitutions on both the R1 and R2 phenyl rings significantly influence the inhibitory activity.
Experimental Protocols
The determination of the inhibitory potency of the piperidine-3-carboxamide derivatives was conducted using a robust in vitro enzymatic assay.
Cathepsin K Inhibition Assay
Objective: To determine the IC50 value of test compounds against human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate: Z-LR-AMC (N-carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin)
-
Assay buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted with the assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: The Cathepsin K enzyme is diluted in the assay buffer to the working concentration. The Z-LR-AMC substrate is also diluted in the assay buffer.
-
Reaction Initiation: 25 µL of the test compound dilution is added to the wells of the 96-well plate. 50 µL of the diluted Cathepsin K enzyme solution is then added to each well and incubated for 10 minutes at room temperature.
-
Measurement: The enzymatic reaction is initiated by adding 25 µL of the diluted substrate solution to each well.
-
Data Acquisition: The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is determined relative to the control (enzyme and substrate without inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz.
References
Navigating the Selectivity Landscape of 2-Oxopiperidine-3-carboxylic Acid Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new inhibitor class is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for comparing the performance of inhibitors based on the "2-Oxopiperidine-3-carboxylic acid" scaffold, offering standardized experimental protocols and data presentation formats to facilitate objective evaluation against alternative compounds.
While specific cross-reactivity data for inhibitors built upon the "this compound" core remains limited in publicly accessible literature, this guide outlines the essential methodologies and data interpretation strategies necessary for a comprehensive comparative analysis. The principles and protocols detailed herein are designed to empower researchers to generate and present the crucial data needed to assess the selectivity of this promising class of inhibitors.
Data Presentation: A Framework for Clarity
To ensure clear and concise comparison, all quantitative data from cross-reactivity studies should be summarized in structured tables. This format allows for rapid assessment of an inhibitor's potency and selectivity across a panel of targets.
Table 1: In Vitro Inhibitory Activity of this compound Based Inhibitor (Compound X)
| Target Enzyme | IC50 (nM) | Ki (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | Value | Value | 1 |
| Off-Target 1 | Value | Value | Value |
| Off-Target 2 | Value | Value | Value |
| Off-Target 3 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Comparison of Inhibitory Potency with Alternative Inhibitors
| Target Enzyme | Compound X (IC50, nM) | Alternative Inhibitor A (IC50, nM) | Alternative Inhibitor B (IC50, nM) |
| Primary Target | Value | Value | Value |
| Off-Target 1 | Value | Value | Value |
| Off-Target 2 | Value | Value | Value |
| ... | ... | ... | ... |
Experimental Protocols: Ensuring Rigorous Evaluation
The following are detailed methodologies for key experiments essential for generating the data presented in the comparison tables.
Determination of IC50 and Ki Values
Objective: To quantify the inhibitory potency of the "this compound" based compounds against the primary target and a panel of off-target enzymes.
Materials:
-
Test inhibitor (solubilized in an appropriate solvent, e.g., DMSO)
-
Recombinant human enzymes (primary target and off-targets)
-
Fluorogenic or chromogenic substrate specific for each enzyme
-
Assay buffer (specific to each enzyme)
-
96-well microplates (black or clear, depending on the assay)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in the appropriate assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the determination of IC50.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader. The reaction should be monitored in the linear range.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Selectivity Profiling Against a Protease Panel
Objective: To assess the broader selectivity of the inhibitors against a panel of relevant proteases, which is crucial for identifying potential off-target liabilities.
Procedure: The general procedure for determining IC50 values can be adapted for a larger screening panel. A common approach is to perform an initial single-point inhibition assay.
-
Single-Point Inhibition Screen:
-
Test the inhibitor at a fixed, high concentration (e.g., 1 µM or 10 µM) against a panel of proteases (e.g., matrix metalloproteinases, serine proteases, cysteine proteases).
-
Calculate the percentage of inhibition for each protease.
-
-
IC50 Determination for Hits: For any protease that shows significant inhibition (e.g., >50%) in the single-point screen, perform a full dose-response curve to determine the IC50 value as described in the previous protocol.
Visualizing Key Processes
Diagrams are essential for conveying complex information concisely. The following are examples of how Graphviz can be used to illustrate relevant workflows and pathways.
Caption: Workflow for determining the IC50 and selectivity profile of inhibitors.
Caption: Potential mechanism of action targeting matrix metalloproteinases.
By adhering to these standardized protocols and data presentation formats, researchers can build a robust and comparable dataset for "this compound" based inhibitors. This will not only facilitate the internal evaluation of lead compounds but also contribute to the broader scientific community's understanding of this important chemical scaffold.
Reproducibility of "2-Oxopiperidine-3-carboxylic acid" synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes to 2-oxopiperidine-3-carboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. The protocols are evaluated based on reproducibility, yield, and procedural complexity, supported by experimental data from peer-reviewed literature and patent filings.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Route 1: From Diethyl Malonate | Route 2: From Pyridine Precursor |
| Starting Materials | Diethyl malonate, Acrylonitrile | 2-Hydroxy-3-pyridinecarboxylic acid |
| Key Reactions | Michael Addition, Reductive Cyclization, Hydrolysis | Catalytic Hydrogenation, Hydrolysis (of precursor) |
| Overall Yield | >70% (for ethyl ester) | Variable (dependent on hydrogenation efficiency) |
| Reagents & Catalysts | Base catalyst (e.g., NaOtBu), Raney Cobalt or Nickel, H₂ | Rhodium or Palladium catalyst, H₂ |
| Reaction Conditions | Moderate temperatures, High pressure for hydrogenation | Mild to moderate temperatures and pressures |
| Reproducibility | Generally high, well-established reactions | Can be sensitive to catalyst activity and purity |
| Advantages | High overall yield, Readily available starting materials | Potentially fewer steps if precursor is available |
| Disadvantages | Multi-step process, Use of pyrophoric Raney catalyst | Precursor synthesis required, Potential for side reactions |
Route 1: Synthesis from Diethyl Malonate
This route involves a three-step process commencing with the Michael addition of diethyl malonate to acrylonitrile, followed by a reductive cyclization, and concluding with the hydrolysis of the resulting ethyl ester.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-cyanoethylmalonate
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add diethyl malonate and a catalytic amount of a base, such as sodium tert-butoxide (0.3-3% by weight of diethyl malonate).
-
While stirring, slowly add acrylonitrile dropwise, maintaining the reaction temperature between 30-35°C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring at the same temperature for an additional hour to ensure the reaction goes to completion.
Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate
-
The crude diethyl 2-cyanoethylmalonate from the previous step is dissolved in an organic solvent such as isopropanol.
-
A Raney cobalt or Raney nickel catalyst is added to the solution.
-
The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction is typically carried out at a temperature of 75-130°C.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to yield ethyl 2-oxopiperidine-3-carboxylate as a white solid. A reported yield for this two-step process is over 77%.[1]
Step 3: Hydrolysis to this compound
-
Ethyl 2-oxopiperidine-3-carboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide.
-
The mixture is heated to reflux and stirred until the ester is completely saponified.
-
After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Workflow Diagram
References
A Comparative Analysis of 2-Oxopiperidine-3-carboxylic Acid Analogs and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of a novel piperidine urea derivative, Compound A10, an analog of 2-Oxopiperidine-3-carboxylic acid, against the established neuroprotective agents Edaravone, Riluzole, and Memantine. The following sections detail their mechanisms of action, present comparative efficacy data from preclinical models, and outline the experimental protocols used in these assessments.
Mechanisms of Action: A Comparative Overview
The neuroprotective agents under review employ distinct molecular strategies to mitigate neuronal damage.
-
Piperidine Urea Derivatives (e.g., Compound A10): The precise mechanism of neuroprotection for this class of compounds is still under investigation. However, based on the broader class of piperidine derivatives, potential mechanisms may involve modulation of neurotransmitter systems and anti-excitotoxic effects.
-
Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress, a key contributor to neuronal damage in ischemic events. It effectively neutralizes reactive oxygen species (ROS), thereby protecting cell membranes and intracellular components from oxidative damage.[1]
-
Riluzole: Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission. It inhibits the release of glutamate, the primary excitatory neurotransmitter, and blocks voltage-gated sodium channels, which collectively reduces excitotoxicity.
-
Memantine: As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, Memantine blocks the pathological influx of calcium ions into neurons. This action is crucial in preventing the excitotoxic cascade triggered by excessive glutamate receptor activation.[2]
Comparative Efficacy: In Vitro and In Vivo Models
The following tables summarize the neuroprotective efficacy of the compounds in standardized preclinical models.
Table 1: In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
| Compound | Experimental Model | Concentration | Outcome |
| Compound A10 | L-Glutamic acid-induced injury | 10 µmol/L | 61.54% cell survival |
| Edaravone | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 µM | Significant increase in cell viability |
| Riluzole | Glutamate-induced toxicity | 100 µM | Significant increase in cell viability |
| Memantine | Glutamate-induced excitotoxicity | 10 µM | Significant attenuation of cell death |
Table 2: In Vivo Neuroprotection in Rodent Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Dosage | Outcome (Infarct Volume Reduction) |
| Compound A10 | Rat | High concentration | Reduced to 32.2% from 51.06% (Model) |
| Edaravone | Rat | 3 mg/kg | Significant reduction |
| Riluzole | Rat | 8 mg/kg i.v. | Significantly reduced cortical ischemic damage[3] |
| Memantine | Mouse | 0.2 mg/kg/day | 30% to 50% reduction[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Neuroprotection Assays
This assay evaluates a compound's ability to protect neuronal cells from damage caused by excessive glutamate exposure.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 7 x 10³ cells per well and allowed to attach for 24 hours.[5]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Glutamate Exposure: A neurotoxic concentration of L-glutamic acid (e.g., 15-100 mM) is added to the wells, and the cells are incubated for a further 3-24 hours.[1][6]
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
This model simulates the conditions of ischemic stroke in vitro.
-
Cell Culture and Plating: As described in the glutamate excitotoxicity protocol.
-
Oxygen-Glucose Deprivation (OGD):
-
Reoxygenation:
-
The glucose-free medium is replaced with a normal, glucose-containing culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period of 24 to 72 hours.[2]
-
-
Cell Viability Assessment: Cell viability is determined using methods such as the MTT assay, as described previously.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model of focal cerebral ischemia in rodents.
-
Animal Preparation: Adult male rats or mice are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
For reperfusion, the suture is withdrawn.
-
-
Drug Administration: The test compound or vehicle is administered at a predetermined dose and time point (e.g., before, during, or after MCAO) via a specific route (e.g., intraperitoneal, intravenous).
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Assessment (TTC Staining):
-
At the end of the experiment (e.g., 24-72 hours post-MCAO), the animals are euthanized, and their brains are removed.
-
The brains are sliced into coronal sections of a specific thickness (e.g., 2 mm).
-
The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC) (e.g., 0.05-2% in phosphate-buffered saline) at 37°C for 15-30 minutes.[9][10][11]
-
Viable tissue is stained red by the enzymatic reduction of TTC to formazan, while the infarcted tissue remains unstained (white).
-
The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in neuroprotection and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Mechanisms of neuronal injury and points of intervention for neuroprotective agents.
Caption: A typical workflow for the preclinical evaluation of novel neuroprotective agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of riluzole on the evolution of focal cerebral ischemia: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of oxygen glucose deprivation reperfusion model of senescent SH‑SY5Y cells [journals.muhn.edu.cn]
- 8. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's metabolic stability and overall pharmacokinetic profile. Among the most prevalent saturated nitrogen-containing heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide offers an objective comparison of their metabolic stability, supported by available experimental data and detailed methodologies, to facilitate informed decision-making in drug design.
The metabolic fate of a drug molecule is a key determinant of its efficacy, duration of action, and potential for toxicity. Both piperidine and pyrrolidine scaffolds are considered relatively stable, which contributes to their status as "privileged scaffolds" in drug discovery.[1] However, the subtle differences in their ring size, conformation, and electronic properties can lead to significant variations in their susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.
Comparative Metabolic Stability: Key Observations
Generally, piperidine rings are considered to possess good metabolic stability and are found in numerous approved drugs.[1] However, they are susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance stability.[1]
In specific contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, comparative studies on nitroxide derivatives have demonstrated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their corresponding hydroxylamines than the six-membered piperidine nitroxides. This suggests that for certain pharmacophores, the smaller ring size of pyrrolidine may confer greater metabolic robustness.
Quantitative Data Summary
The following table summarizes available quantitative data from a comparative study on the reduction of nitroxide derivatives, which serves as a specific example of the differential stability of the two scaffolds. It is important to note that this data pertains to a specific chemical class and may not be universally applicable to all piperidine and pyrrolidine-containing compounds.
| Compound ID | Scaffold Type | Initial Decay Rate (aerobic, µM/min) | Initial Decay Rate (anaerobic, µM/min) |
| 1 | Piperidine (TEMPONE) | Not specified | More rapid than other rings |
| 2 | Pyrrolidine (Tetramethyl) | No reaction | No reaction |
| 3 | Pyrrolidine (Tetraethyl) | Not specified | No significant reaction |
| 4 | Pyrroline (Tetraethyl) | Not specified | No significant reaction |
| 5 | Isoindoline (Tetraethyl) | Not specified | Slow transformation rate |
Data adapted from a study on the metabolic stability of tetraethyl-substituted nitroxides in rat liver microsomes.
Major Metabolic Pathways
The primary routes of metabolism for both piperidine and pyrrolidine scaffolds involve oxidation reactions catalyzed by CYP enzymes. However, the specific transformations and their likelihood can differ.
Piperidine Metabolism:
-
N-dealkylation: This is a common metabolic pathway for N-substituted piperidines, often catalyzed by CYP3A4 and CYP2D6.[2][3]
-
α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam, a frequent metabolic fate for piperidine rings.
-
Ring Hydroxylation: Hydroxylation can occur at various positions on the piperidine ring, leading to more polar metabolites that are more readily excreted.
-
Ring Opening: In some instances, enzymatic reactions can lead to the cleavage of the C-N bond, resulting in ring-opened metabolites.
Pyrrolidine Metabolism:
-
α-Carbon Oxidation and Iminium Ion Formation: Similar to piperidines, oxidation at the α-carbon is a major metabolic pathway, leading to the formation of an iminium ion intermediate. This reactive intermediate can then be further metabolized.
-
N-dealkylation: For N-substituted pyrrolidines, N-dealkylation is also a significant metabolic route.
-
Ring Hydroxylation: The pyrrolidine ring can undergo hydroxylation at various positions.
It is noteworthy that in some cases, piperidine rings can undergo a metabolic ring contraction to form a pyrrolidine derivative.[4]
Experimental Protocols
A standard and widely used method to assess the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly CYPs.
Human Liver Microsomal Stability Assay Protocol
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 100 µM) in the same solvent.
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is crucial for sustaining the activity of CYP enzymes.
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
2. Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the human liver microsome suspension.
-
Add the test compound working solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume in µL and P is the amount of microsomal protein in mg.
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: General metabolic pathways for piperidine and pyrrolidine scaffolds.
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Piperidine and Pyrrolidine Basicity for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most utilized saturated heterocycles are the six-membered piperidine and the five-membered pyrrolidine rings. This guide provides an objective, data-driven comparison of the basicity of these two scaffolds, supported by experimental data and detailed methodologies, to aid in informed decision-making during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
While structurally similar, the seemingly minor difference of one methylene unit between piperidine and pyrrolidine leads to subtle yet significant distinctions in their fundamental physicochemical properties. Both are secondary amines and exhibit strong basicity, making them largely interchangeable when the primary goal is to introduce a basic center. However, nuanced differences in their pKa values and other properties can be leveraged for fine-tuning molecular characteristics.
| Property | Piperidine | Pyrrolidine | Reference |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | [1] |
| Molecular Weight ( g/mol ) | 85.15 | 71.12 | [1] |
| Boiling Point (°C) | 106 | 86.56 | [1][2] |
| Melting Point (°C) | -9 | -57.79 | [1][2] |
| logP (Octanol/Water) | 0.84 | 0.46 | [1] |
| Density (g/mL at 20°C) | 0.862 | 0.866 | [3] |
Pyrrolidine is slightly more basic than piperidine, as indicated by its higher pKa value.[1][4][5] This is often attributed to the greater conformational stability of its protonated form.[1][4][5] The five-membered ring of pyrrolidine is more flexible, which can better accommodate the positive charge upon protonation.
Experimental Determination of Basicity: Potentiometric Titration
The pKa values of piperidine and pyrrolidine can be accurately determined experimentally using potentiometric titration. This method involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the pH of the solution.
Experimental Protocol
Objective: To determine the pKa of piperidine and pyrrolidine by potentiometric titration.
Materials:
-
Piperidine
-
Pyrrolidine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 1 mmol of piperidine (or pyrrolidine) and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Calibration of pH Meter:
-
Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Immerse the calibrated pH electrode in the analyte solution and allow the pH reading to stabilize.
-
Record the initial pH of the solution.
-
Begin the titration by adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment volume of the titrant to 0.1 mL or less to accurately determine the equivalence point.
-
Continue the titration until the pH of the solution has significantly passed the equivalence point and begins to plateau.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
-
The pKa of the amine is equal to the pH of the solution at the half-equivalence point.
-
Factors Influencing Basicity: A Structural Perspective
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In cyclic amines like piperidine and pyrrolidine, several factors come into play.
-
Hybridization: The nitrogen atom in both piperidine and pyrrolidine is sp³ hybridized. This hybridization results in a lower s-character of the lone pair orbital compared to sp² hybridized nitrogen (as in pyridine), making the lone pair more available for protonation and thus contributing to their strong basicity.[5]
-
Inductive Effect: The alkyl groups of the ring have an electron-donating inductive effect, which increases the electron density on the nitrogen atom and enhances basicity.
-
Ring Strain and Conformation: The C-N-C bond angle in the less strained six-membered piperidine ring is closer to the ideal tetrahedral angle of an sp³ hybridized atom. In the more strained five-membered pyrrolidine ring, the bond angles are smaller. This deviation can influence the hybridization and the availability of the lone pair. Upon protonation, the resulting ammonium ion of pyrrolidine is thought to gain a slight conformational stabilization, contributing to its slightly higher basicity.[4][5]
Logical Relationship of Basicity Factors
Caption: Factors influencing the basicity of cyclic amines.
Experimental Workflow for pKa Determination
Caption: Experimental workflow for pKa determination.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. potentiometric titration method: Topics by Science.gov [science.gov]
The Lipophilicity Showdown: Piperidine vs. Pyrrolidine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their lipophilicity and the resulting implications for drug development.
Both piperidine and pyrrolidine are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Their utility is rooted in their ability to introduce a basic nitrogen atom, which can be pivotal for target engagement and for modulating physicochemical properties like solubility, while also providing a distinct three-dimensional framework.[1] Although structurally similar, the single methylene unit difference between piperidine and pyrrolidine leads to subtle yet significant variations in their fundamental properties.[1]
Physicochemical Properties: A Tale of Two Rings
The lipophilicity of a molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by its core structure. A comparative analysis of piperidine and pyrrolidine reveals distinct differences in their lipophilicity profiles.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| LogP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is inherently more lipophilic than pyrrolidine. This can be leveraged to fine-tune a compound's lipophilicity to enhance membrane permeability or target engagement.[1] |
| LogD at pH 7.4 | -1.33 (Calculated) | -1.71 (Calculated) | At physiological pH, both scaffolds are predominantly protonated and thus exhibit negative LogD values, indicating higher solubility in the aqueous phase. Piperidine, however, remains comparatively more lipophilic. |
| pKa of Conjugate Acid | ~11.22[1] | ~11.27[1] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1] |
| Aqueous Solubility | Miscible[2] | Miscible[3][4] | Both parent scaffolds are highly soluble in water, a property attributed to their ability to form hydrogen bonds.[5] |
| Conformational Flexibility | Prefers a rigid chair conformation.[1] | Adopts more flexible envelope and twist conformations.[1] | The rigidity of piperidine can be advantageous for locking in a specific conformation for optimal target binding, while pyrrolidine's flexibility may be beneficial for adapting to a binding site.[1] |
The Impact on Drug Properties: Permeability and Metabolism
The choice between a piperidine and a pyrrolidine scaffold can have a significant impact on a drug's ADME profile.
Membrane Permeability: The slightly higher lipophilicity of the piperidine scaffold may lead to differences in membrane permeability compared to pyrrolidine analogues.[1] Generally, increased lipophilicity is associated with enhanced passage through biological membranes.
Metabolic Stability: Both scaffolds are generally considered relatively stable; however, their substitution patterns are crucial.[1] Piperidine rings are common in many approved drugs, indicating good metabolic stability.[1] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] Comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1] This suggests that in certain chemical contexts, the pyrrolidine ring may confer enhanced metabolic stability.[1]
Experimental Protocols
Accurate determination of lipophilicity is crucial for understanding and predicting the behavior of drug candidates. The shake-flask method is the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD).
Detailed Protocol for LogD Determination using the Shake-Flask Method (adapted from OECD Guideline 107)
1. Principle: A solution of the test substance in a two-phase system of n-octanol and a buffered aqueous phase (pH 7.4) is shaken until equilibrium is reached. The concentration of the test substance in each phase is then determined to calculate the distribution coefficient.
2. Reagents and Materials:
-
n-Octanol (analytical grade, saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (saturated with n-octanol)
-
Test substance
-
Analytical solvent for the test substance (e.g., acetonitrile, methanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
3. Procedure:
-
Phase Saturation: Prepare mutually saturated solvents by shaking n-octanol with PBS (pH 7.4) and vice versa for 24 hours, followed by a 24-hour separation period.
-
Test Solution Preparation: Prepare a stock solution of the test substance in a suitable solvent. The final concentration in the two-phase system should be below the solubility limit in both phases.
-
Partitioning:
-
In a centrifuge tube, add a known volume of the n-octanol (saturated with buffer) and the PBS (pH 7.4, saturated with n-octanol). The volume ratio can be adjusted based on the expected LogD.
-
Add a small aliquot of the test substance stock solution.
-
Securely cap the tube and place it on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-24 hours).
-
-
Phase Separation: After shaking, centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Quantification: Determine the concentration of the test substance in each aliquot using a validated analytical method.
-
Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Relationship between scaffold structure and lipophilicity.
Caption: A typical workflow for the shake-flask LogD experiment.
References
Safety Operating Guide
Safe Disposal of 2-Oxopiperidine-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Oxopiperidine-3-carboxylic acid, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound and its derivatives are classified as irritants.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
Hazard Identification and Precautionary Measures
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for its safe disposal.
Experimental Workflow for Disposal
Caption: A workflow for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear solvent-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.[2]
2. Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled, and sealable container.
-
Solutions: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials, such as filter paper or paper towels, that come into contact with the compound should be treated as hazardous waste and collected in a sealed bag or container.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated.[2]
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's environmental health and safety department immediately.
4. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
5. Final Disposal:
-
The disposal of this compound waste is considered hazardous.[6]
-
Disposal must be carried out by a licensed professional waste disposal company.[7]
-
Do not discharge this chemical into drains or the environment.[2][4]
-
Consult your local and institutional regulations for specific disposal requirements.[2]
Disposal Decision Pathway
Caption: A decision-making diagram for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
Personal protective equipment for handling 2-Oxopiperidine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Oxopiperidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other piperidine and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to mitigate potential health hazards. Based on the hazard profiles of similar chemical structures, the primary risks are anticipated to include skin, eye, and respiratory irritation.[1][2][3] A comprehensive PPE strategy is crucial to minimize exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for splash-prone situations.[4][5] | Protects against potential eye irritation or serious eye damage from dust or splashes.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), inspected before use and changed upon contamination. A fully buttoned lab coat is mandatory.[1][8] | Prevents skin contact which may cause irritation.[4][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[1] If dust generation is unavoidable, a NIOSH-approved respirator may be required.[2][8] | Minimizes the risk of respiratory irritation from inhaling dust or aerosols.[5][7] |
| Hand Protection | Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] | Removes any potential residual contamination. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[1]
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat).[1]
-
Disposal Plan:
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused or waste compounds should also be placed in a labeled hazardous waste container.
-
-
Disposal Method:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
